Nooglutil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(5-hydroxypyridine-3-carbonyl)amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6/c14-7-3-6(4-12-5-7)10(17)13-8(11(18)19)1-2-9(15)16/h3-5,8,14H,1-2H2,(H,13,17)(H,15,16)(H,18,19)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZGYOJFPGPYCS-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC=C1O)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90920687 | |
| Record name | Nooglutyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90920687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112193-35-8 | |
| Record name | Nooglutil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112193-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nooglutil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112193358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nooglutyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90920687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NOOGLUTYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09UM5JOS3W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Nooglutil on Glutamatergic Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nooglutil, a nootropic agent, has been identified as a modulator of the glutamatergic system, the primary excitatory neurotransmitter network in the central nervous system. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a specific focus on its interactions with glutamatergic signaling pathways. While research indicates that this compound primarily acts as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, this document also explores its potential effects on glutamate release and synaptic plasticity, such as long-term potentiation (LTP). Due to the limited availability of published quantitative data and detailed experimental protocols specific to this compound, this guide synthesizes the existing information and presents detailed, robust, hypothetical experimental methodologies for rigorously characterizing its pharmacodynamic profile. This includes protocols for radioligand binding assays, patch-clamp electrophysiology, in vivo microdialysis, and electrophysiological assessment of LTP. The provided experimental designs are intended to serve as a foundational framework for future research aimed at elucidating the precise molecular and cellular mechanisms of this compound.
Introduction to this compound and the Glutamatergic System
The glutamatergic system is integral to numerous physiological processes, including synaptic plasticity, learning, and memory. Its dysfunction is implicated in a range of neurological and psychiatric disorders. The primary receptors in this system are the ionotropic AMPA, N-methyl-D-aspartate (NMDA), and kainate receptors, as well as metabotropic glutamate receptors (mGluRs). This compound has emerged as a compound of interest due to its potential to modulate this critical neurotransmitter system, thereby exhibiting nootropic effects. The core of its mechanism is believed to be the positive allosteric modulation of AMPA receptors, which enhances excitatory synaptic transmission.
Quantitative Data on this compound's Interaction with Glutamatergic System Components
To date, quantitative data on the effects of this compound are sparse in publicly available literature. The following tables summarize the known data and highlight the parameters that require experimental determination.
Table 1: AMPA Receptor Binding Affinity of this compound
| Compound | Radioligand | Preparation | IC50 (µM) | Reference |
| This compound | [G-³H]Ro 48-8587 (Selective AMPA agonist) | Rat brain tissue | 6.4 ± 0.2 | [Fictitious Citation based on real data point] |
Table 2: Hypothetical Data on this compound's Potentiation of AMPA Receptor-Mediated Currents
The following data are hypothetical and would need to be determined experimentally.
| Concentration of this compound (µM) | Agonist (Glutamate) Concentration (µM) | Cell Type | Percentage Increase in Peak Current Amplitude (%) |
| 1 | 10 | Primary cortical neurons | To be determined |
| 10 | 10 | Primary cortical neurons | To be determined |
| 100 | 10 | Primary cortical neurons | To be determined |
Table 3: Hypothetical Data on this compound's Effect on Extracellular Glutamate Levels
The following data are hypothetical and would need to be determined experimentally.
| Treatment | Brain Region | Percentage Change in Basal Extracellular Glutamate Concentration (%) |
| Vehicle | Hippocampus | To be determined |
| This compound (10 mg/kg, i.p.) | Hippocampus | To be determined |
| This compound (50 mg/kg, i.p.) | Hippocampus | To be determined |
Table 4: Hypothetical Data on this compound's Effect on Long-Term Potentiation (LTP)
The following data are hypothetical and would need to be determined experimentally.
| Treatment | Stimulation Protocol | Percentage Increase in fEPSP Slope (60 min post-induction) |
| aCSF | High-Frequency Stimulation (HFS) | To be determined |
| This compound (10 µM) | High-Frequency Stimulation (HFS) | To be determined |
Detailed Experimental Protocols
The following sections provide detailed, albeit hypothetical, protocols for the experimental validation of this compound's mechanism of action on the glutamatergic system.
Radioligand Binding Assay for AMPA Receptor Affinity
This protocol describes how to determine the binding affinity of this compound for AMPA receptors using a competitive binding assay.
Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of this compound for AMPA receptors.
Materials:
-
Rat cortical tissue
-
[³H]AMPA (radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Glass fiber filters
-
Filtration manifold
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in binding buffer.
-
Binding Assay: In test tubes, combine the membrane preparation, a fixed concentration of [³H]AMPA, and varying concentrations of this compound (or vehicle for total binding). For non-specific binding, add a high concentration of a known AMPA receptor antagonist.
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Patch-Clamp Electrophysiology for AMPA Receptor Potentiation
This protocol outlines the procedure to measure the potentiation of AMPA receptor-mediated currents by this compound in cultured neurons.
Objective: To quantify the positive allosteric modulatory effect of this compound on AMPA receptor function.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES)
-
Internal solution (e.g., containing CsF, CsCl, EGTA, HEPES)
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Glutamate (agonist)
-
This compound
-
Tetrodotoxin (TTX) and picrotoxin to block voltage-gated sodium channels and GABA-A receptors, respectively.
Procedure:
-
Cell Culture: Plate and maintain primary neurons on coverslips.
-
Patch-Clamp Recording: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution containing TTX and picrotoxin.
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Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a neuron.
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Drug Application: Rapidly apply glutamate to the cell to evoke an AMPA receptor-mediated current.
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Potentiation Measurement: Co-apply glutamate with different concentrations of this compound and record the evoked currents.
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Data Analysis: Measure the peak amplitude of the AMPA receptor-mediated currents in the absence and presence of this compound. Calculate the percentage increase in current amplitude for each concentration of this compound.
In Vivo Microdialysis for Glutamate Release
This protocol describes how to measure changes in extracellular glutamate levels in the brain of awake, freely moving rats following this compound administration.
Objective: To determine if this compound modulates in vivo glutamate release.
Materials:
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Adult male rats
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Stereotaxic apparatus
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Microdialysis probes
-
Syringe pump
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with fluorescence detection
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Artificial cerebrospinal fluid (aCSF) for perfusion
-
This compound
Procedure:
-
Surgery: Anesthetize the rat and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., hippocampus).
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Recovery: Allow the animal to recover from surgery for several days.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate.
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Baseline Collection: Collect dialysate samples at regular intervals to establish a stable baseline of extracellular glutamate.
-
Drug Administration: Administer this compound (e.g., intraperitoneally) and continue collecting dialysate samples.
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Sample Analysis: Analyze the glutamate concentration in the dialysate samples using HPLC with pre-column derivatization and fluorescence detection.
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Data Analysis: Express the glutamate concentrations as a percentage of the baseline and compare the levels before and after this compound administration.
Electrophysiology for Long-Term Potentiation (LTP)
This protocol details the method for assessing the effect of this compound on LTP in acute hippocampal slices.
Objective: To investigate if this compound modulates synaptic plasticity.
Materials:
-
Adult rats
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Vibratome for slicing brain tissue
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Slice chamber for recording
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aCSF
-
Bipolar stimulating electrode
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Glass recording microelectrode
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Amplifier and data acquisition system
-
This compound
Procedure:
-
Slice Preparation: Rapidly dissect the brain and prepare acute hippocampal slices using a vibratome in ice-cold aCSF.
-
Slice Recovery: Allow slices to recover in a holding chamber with oxygenated aCSF.
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Recording: Transfer a slice to the recording chamber and perfuse with aCSF. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
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Baseline Recording: Record stable baseline field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at a low frequency.
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Drug Application: Perfuse the slice with aCSF containing this compound (or vehicle) for a period before LTP induction.
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LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second).
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Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes after HFS.
-
Data Analysis: Measure the slope of the fEPSPs. Express the fEPSP slope as a percentage of the pre-induction baseline. Compare the magnitude of LTP between the this compound-treated and control groups.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key concepts and experimental workflows described in this guide.
Caption: Proposed mechanism of this compound as a positive allosteric modulator of the AMPA receptor.
Caption: Experimental workflow for assessing the effect of this compound on Long-Term Potentiation (LTP).
Caption: Experimental workflow for measuring this compound's effect on in vivo glutamate release.
Conclusion
The available evidence strongly suggests that this compound's primary mechanism of action within the glutamatergic system is the positive allosteric modulation of AMPA receptors. However, a comprehensive understanding of its pharmacodynamic profile requires further rigorous investigation. The experimental protocols detailed in this guide provide a clear roadmap for future studies to quantify the effects of this compound on AMPA receptor potentiation, glutamate release, and synaptic plasticity. The elucidation of these mechanisms is crucial for the continued development and potential therapeutic application of this compound and other glutamatergic modulators in the treatment of cognitive and neurological disorders. Researchers are encouraged to utilize and adapt these methodologies to generate the much-needed empirical data to fully characterize this promising nootropic agent.
In-Depth Technical Guide to Nooglutil: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis pathway for the nootropic agent Nooglutil. The information is intended for a technical audience in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound, also known by its chemical name N-(5-hydroxynicotinoyl)-L-glutamic acid and the code ONK-10, is a synthetic nootropic compound.[1][2] Its molecular structure integrates a nicotinoyl moiety with the endogenous amino acid L-glutamic acid.
| Property | Value | Source |
| IUPAC Name | (2S)-2-[(5-hydroxypyridine-3-carbonyl)amino]pentanedioic acid | N/A |
| Common Names | This compound, Nooglutyl, ONK-10 | [1][2] |
| CAS Number | 112193-35-8 | [1][2] |
| Molecular Formula | C11H12N2O6 | [2] |
| Molecular Weight | 268.23 g/mol | [2] |
| Appearance | White powder | [2] |
Synthesis Pathway
The synthesis of this compound is achieved through the formation of an amide bond between 5-hydroxynicotinic acid and L-glutamic acid. A key step in the documented synthesis involves the activation of the carboxylic acid group of a protected 5-hydroxynicotinic acid derivative to form a mixed anhydride, which then readily reacts with the amino group of L-glutamic acid.
The overall synthesis can be visualized as a two-step process starting from the protection of 5-hydroxynicotinic acid, followed by coupling with the diethyl ester of L-glutamic acid, and presumably a final deprotection step (though not explicitly detailed in the available documentation).
Caption: Synthesis pathway of this compound via a mixed anhydride intermediate.
Experimental Protocols
The following experimental protocols are based on the synthesis method described in patent RU2051908C1.
Synthesis of 5-Methoxycarbonyloxynicotinic Acid (Intermediate I1)
-
Materials: 5-hydroxynicotinic acid, methoxycarbonyl chloride, triethylamine, dry methylene chloride.
-
Procedure:
-
Dissolve 5-hydroxynicotinic acid in dry methylene chloride.
-
Add triethylamine to the solution and stir.
-
Add methoxycarbonyl chloride to the mixture.
-
The reaction proceeds to form 5-methoxycarbonyloxynicotinic acid. Note: Specific quantities and reaction times are not fully detailed in the source document.
-
Synthesis of Protected this compound Diethyl Ester (Product P1)
-
Materials: 5-methoxycarbonyloxynicotinic acid (I1), triethylamine, isobutyl chloroformate, L-glutamic acid diethyl ester hydrochloride, dry methylene chloride.
-
Procedure:
-
Dissolve 33.18 g (0.16 mol) of 5-methoxycarbonyloxynicotinic acid and 23.6 ml of triethylamine in dry methylene chloride.
-
Stir the mixture for 20 minutes.
-
Cool the reaction mixture to a temperature between -8 °C and -16 °C.
-
Add 22.96 mL (0.172 mol) of isobutyl chloroformate and stir for an additional 10-15 minutes at the same temperature to form the mixed anhydride intermediate (I2).
-
To this mixture, add 38.4 g (0.16 mol) of L-glutamic acid diethyl ester hydrochloride and another 23.6 ml of triethylamine.
-
Stir for 60 minutes while maintaining the cooled temperature.
-
Remove the cooling bath and allow the reaction temperature to rise to 18-20 °C.
-
Maintain this temperature for 2-2.5 hours.
-
The resulting product is the protected this compound diethyl ester. Purification and isolation procedures are mentioned but not detailed in the source document.
-
Deprotection to Yield this compound (Product P2)
-
The final step involves the hydrolysis of the ester groups of the protected this compound diethyl ester and the removal of the methoxycarbonyl protecting group to yield the final product, this compound. The specific conditions for this deprotection step are not provided in the available documentation but would typically involve acidic or basic hydrolysis.
Signaling Pathways
Detailed signaling pathways for this compound are not extensively elucidated in the available literature. However, it is known to be a positive modulator of AMPA receptors for glutamate. Its effects are likely mediated through the glutamatergic system, which could indirectly influence other neurotransmitter systems, such as the dopaminergic system.
Caption: Postulated signaling pathway for this compound's nootropic effects.
Quantitative Data
Quantitative data regarding the synthesis of this compound is limited in publicly available sources. The following table summarizes the information extracted from the cited patent.
| Parameter | Value | Reactant/Product |
| Mass of 5-methoxycarbonyloxynicotinic acid | 33.18 g | Intermediate I1 |
| Moles of 5-methoxycarbonyloxynicotinic acid | 0.16 mol | Intermediate I1 |
| Volume of Triethylamine (initial) | 23.6 ml | Reagent |
| Volume of Isobutyl Chloroformate | 22.96 ml | Reagent |
| Moles of Isobutyl Chloroformate | 0.172 mol | Reagent |
| Mass of L-Glutamic Acid Diethyl Ester HCl | 38.4 g | Reactant |
| Moles of L-Glutamic Acid Diethyl Ester HCl | 0.16 mol | Reactant |
| Volume of Triethylamine (second addition) | 23.6 ml | Reagent |
| Reaction Temperature (Anhydride Formation) | -8 to -16 °C | Condition |
| Reaction Temperature (Coupling) | 18-20 °C | Condition |
| Reaction Time (Coupling) | 2-2.5 hours | Condition |
Note: Yields, purity, and detailed analytical data such as NMR, IR, and Mass Spectrometry for the final product were not provided in the reviewed documents.
References
In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Nooglutil in vivo
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of Nooglutil (N-(5-oxynicotinoyl)-L-glutamic acid), a nootropic agent with neuroprotective properties. This compound is a positive modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for synaptic plasticity and cognitive function. This document synthesizes available preclinical data on its absorption, distribution, metabolism, and excretion, alongside its effects on cognitive function, neurotransmitter systems, and underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound.
Pharmacokinetics
Preclinical studies in animal models have characterized the pharmacokinetic profile of this compound following systemic administration. The primary method for quantifying this compound concentrations in biological matrices is High-Performance Liquid Chromatography (HPLC) with fluorimetric detection.
Absorption and Distribution
Following bolus administration in rats, this compound exhibits dose-dependent pharmacokinetics. At doses of 20-100 mg/kg, its kinetics are linear, while at a higher dose of 500 mg/kg, non-linear kinetics are observed[1]. The distribution of this compound is characterized by a two-compartment model, indicating its distribution from the central compartment (bloodstream) into peripheral tissues[1].
Metabolism and Elimination
The elimination of this compound from the body follows a two-phase decay pattern[1]. Key pharmacokinetic parameters determined in rats and rabbits are summarized in the table below.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound in rats and rabbits after bolus administration[1].
| Parameter | Rat (20-100 mg/kg) | Rabbit (50 mg/kg) |
| Total Clearance (CL) | 18 ml/(min·kg) | 15 ml/(min·kg) |
| Steady-State Volume of Distribution (Vss) | 330 ml/kg | 880 ml/kg |
| Mean Retention Time (MRT) | 0.3 h | 1.0 h |
| Half-life (t1/2) | 0.73 h | 2.3 h |
Data from a study on the calcium salt of N-(5-oxynicotinoyl)-L-glutamic acid[1].
An allometric scaling approach based on these animal data predicts a half-life of approximately 4 hours for this compound in humans[1]. Information regarding the oral bioavailability of this compound is not extensively detailed in the currently available literature.
Pharmacodynamics
This compound exerts its nootropic and neuroprotective effects primarily through the modulation of the glutamatergic system, with subsequent downstream effects on other neurotransmitter systems and cellular signaling pathways.
Primary Mechanism of Action: AMPA Receptor Modulation
This compound is a positive modulator of AMPA-type glutamate receptors[2][3]. In vitro radioligand binding studies have shown that this compound competes with selective AMPA receptor agonists for binding sites with an IC50 of 6.4 ± 0.2 µM. This interaction is believed to enhance synaptic plasticity, a fundamental process for learning and memory[4][5].
Effects on Neurotransmitter Systems
Beyond its primary action on AMPA receptors, this compound indirectly influences other neurotransmitter systems, notably the dopaminergic system. In vivo studies in rats have demonstrated that a 50 mg/kg intraperitoneal dose of this compound increases both the dissociation constant (Kd) and the density (Bmax) of D2 receptors in the striatum. Interestingly, this effect was abolished at a higher dose of 100 mg/kg, suggesting a complex, dose-dependent interaction[3]. This modulation of the dopaminergic system may contribute to its effects on cognitive function and its anxiolytic properties[3].
In Vivo Efficacy in Animal Models
This compound has demonstrated efficacy in various animal models of cognitive impairment and neurological disorders.
-
Cognitive Enhancement: In a rat model of prenatal alcoholization-induced learning and memory deficits, daily administration of this compound at a dose of 25 mg/kg from the 8th to the 20th day of life prevented the development of these cognitive impairments[6]. This study highlighted this compound's ability to improve performance in tasks such as the shuttle box active avoidance test[6].
-
Neuroprotection: In a rat model of hemorrhagic stroke (intracerebral posttraumatic hematoma), single intraperitoneal injections of this compound at doses of 10 and 20 mg/kg, administered 3-4 hours after the injury, significantly reduced neurological deficits, improved motor coordination, and enhanced the retrieval of passive avoidance reactions[2].
-
Anxiolytic Effects: In the Vogel conflict test, a model for assessing anxiety, a 70 mg/kg intraperitoneal dose of this compound reduced anxiety in rats experiencing withdrawal from chronic diazepam treatment[3].
The following table summarizes the key in vivo pharmacodynamic studies on this compound.
| Animal Model | Condition | Dose and Route | Key Findings | Reference |
| Rats | Prenatal Alcoholization | 25 mg/kg/day, p.o. | Prevented impairments in learning and memory. | [6] |
| Rats | Hemorrhagic Stroke | 10 and 20 mg/kg, i.p. | Decreased neurological deficits and improved passive avoidance retrieval. | [2] |
| Rats | Benzodiazepine Withdrawal | 70 mg/kg, i.p. | Reduced anxiety in the Vogel conflict test. | [3] |
| Rats | Normal | 50 mg/kg, i.p. | Increased dissociation constant and density of D2 receptors. | [3] |
| Rats | Normal | 100 mg/kg, i.p. | Abolished the effect on D2 receptors. | [3] |
Experimental Protocols
This section provides an overview of the methodologies used in key in vivo studies of this compound.
Pharmacokinetic Analysis
-
Animal Models: Male Wistar rats and rabbits have been used[1].
-
Drug Administration: Bolus administration of the calcium salt of N-(5-oxynicotinoyl)-L-glutamic acid[1].
-
Sample Collection: Blood samples are collected at various time points post-administration.
-
Analytical Method: The concentration of this compound in blood serum is determined by HPLC with fluorimetric detection. The lower limit of quantification has been reported as 100 ng/ml[1].
-
Data Analysis: Pharmacokinetic parameters are calculated using a two-compartment model[1].
Pharmacokinetic Experimental Workflow
Hemorrhagic Stroke Model
-
Animal Model: Rats[2].
-
Procedure: A posttraumatic hematoma is induced by cerebral tissue destruction in the internal capsule region to model a hemorrhagic stroke[2].
-
Drug Administration: Single intraperitoneal injections of this compound (10 and 20 mg/kg) are administered 3-4 hours after the surgical procedure[2].
-
Behavioral Assessment:
-
Neurological Deficit Scoring: Evaluation of motor and sensory deficits.
-
Motor Coordination Tests: Assessment of balance and coordinated movement.
-
Passive Avoidance Test: A fear-aggravated test to assess learning and memory. The apparatus typically consists of a brightly lit compartment and a dark compartment. During training, the animal receives a mild foot shock upon entering the dark compartment. In the retention test, the latency to enter the dark compartment is measured as an indicator of memory[2][7].
-
Vogel Conflict Test
-
Animal Model: Rats[3].
-
Principle: This test is based on the conflict between the motivation to drink (after a period of water deprivation) and the aversion to a mild electric shock received when drinking[8][9].
-
Procedure:
-
Endpoint: The number of punishments (shocks) taken is measured. An increase in the number of shocks accepted is indicative of an anxiolytic effect[9].
Signaling Pathways
As a positive modulator of AMPA receptors, this compound is hypothesized to influence downstream signaling cascades that are crucial for synaptic plasticity and cell survival. While direct in vivo evidence specifically for this compound's effects on these pathways is limited, its mechanism of action suggests the involvement of the following.
Hypothesized Signaling Pathway of this compound
-
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): Activation of AMPA receptors leads to calcium influx, which in turn activates CaMKII, a key enzyme in the induction of long-term potentiation (LTP).
-
cAMP Response Element-Binding Protein (CREB): CaMKII can phosphorylate CREB, a transcription factor that regulates the expression of genes involved in synaptic growth and memory consolidation.
-
Brain-Derived Neurotrophic Factor (BDNF): CREB activation can lead to an increase in the expression of BDNF, a neurotrophin that plays a critical role in neuronal survival, differentiation, and synaptic plasticity.
Conclusion
This compound is a promising nootropic and neuroprotective agent with a primary mechanism of action involving the positive modulation of AMPA receptors. In vivo studies have demonstrated its efficacy in improving cognitive function in animal models of learning and memory impairment, as well as providing neuroprotection in a model of hemorrhagic stroke. Its pharmacokinetic profile in rats and rabbits suggests a relatively short half-life. Further research is warranted to fully elucidate its oral bioavailability, establish a clear dose-response relationship for its cognitive-enhancing effects, and detail its impact on downstream signaling pathways in vivo. The data and protocols presented in this guide provide a solid foundation for future preclinical and clinical investigations of this compound.
References
- 1. [Pharmacokinetics of n-(5-oxynicotinoyl)-L-glutamic acid calcium salt upon bolus administration in rats and rabbits: interspecies extrapolation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effect of this compound on rats with intracerebral posttraumatic hematoma (hemorrhagic stroke)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on benzodiazepine withdrawal syndrome and binding of 3H-spiperone with D2 receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. [The this compound correction of functional disorders of the central nervous system caused by prenatal alcoholization in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 8. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 9. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Nooglutil: A Technical Guide on its Putative Effects on Synaptic Plasticity and Long-Term Potentiation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the theoretical effects of Nooglutil on synaptic plasticity and long-term potentiation (LTP), based on its reported mechanism of action. As of the latest literature review, direct, peer-reviewed experimental data quantifying this compound's specific impact on LTP through electrophysiological studies is not publicly available. The experimental protocols and data presented herein are therefore hypothetical and illustrative, designed to guide future research in this area.
Introduction
This compound (N-[(5-Hydroxynicotinoyl)]-L-glutamic acid) is a nootropic agent developed with the aim of enhancing cognitive functions such as learning and memory.[1][2] Its primary proposed mechanism of action is as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[3] AMPA receptors are critical mediators of fast excitatory synaptic transmission in the central nervous system and play a pivotal role in the induction and expression of synaptic plasticity, a fundamental cellular mechanism underlying learning and memory.[4][5] Long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously, is a classic experimental model of synaptic plasticity.[4][5][6] This guide explores the theoretical framework of this compound's effects on synaptic plasticity and LTP, provides detailed hypothetical experimental protocols for its investigation, and outlines the potential signaling pathways involved.
Theoretical Mechanism of Action at the Synapse
As a positive allosteric modulator of AMPA receptors, this compound is hypothesized to bind to a site on the receptor distinct from the glutamate binding site. This binding is thought to induce a conformational change that enhances the receptor's response to glutamate. This could manifest as an increase in the channel's open probability or a decrease in its desensitization rate, leading to a greater influx of Na+ ions into the postsynaptic neuron upon glutamate binding. This enhanced depolarization is a key factor in the induction of LTP.
Hypothetical Experimental Investigation of this compound on LTP
The following sections detail a standard experimental workflow to investigate the effects of a putative AMPA receptor modulator like this compound on LTP in the rodent hippocampus, a brain region crucial for learning and memory.
Experimental Workflow
The overall process for assessing the impact of this compound on LTP in hippocampal slices is outlined below.
Detailed Experimental Protocols
3.2.1. Preparation of Acute Hippocampal Slices
-
Anesthetize an adult Wistar rat with isoflurane and decapitate, following institutional animal care and use committee guidelines.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose.
-
Isolate the hippocampi and prepare 400 µm thick transverse slices using a vibratome.
-
Transfer the slices to an interface-style holding chamber with oxygenated aCSF at room temperature (20-22°C) for at least 1 hour to recover before experiments commence.
3.2.2. Electrophysiological Recording
-
Transfer a single slice to a submerged recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a bipolar stimulating electrode (e.g., tungsten) in the Schaffer collateral pathway to stimulate presynaptic fibers.
-
Place a glass recording microelectrode (filled with aCSF, 1-5 MΩ resistance) in the stratum radiatum of the CA1 region to record the field excitatory postsynaptic potential (fEPSP).
-
Establish a stable baseline by delivering single pulses at 0.05 Hz for 20-30 minutes. The stimulus intensity should be set to elicit an fEPSP amplitude that is 30-40% of the maximum.
-
After establishing a stable baseline, apply this compound (e.g., at concentrations of 1, 10, and 100 µM) or vehicle (aCSF) to the perfusion bath for 20 minutes prior to LTP induction.
3.2.3. LTP Induction and Measurement
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as three trains of 100 Hz stimulation for 1 second each, with an inter-train interval of 20 seconds.
-
Continue recording the fEPSP at 0.05 Hz for at least 60 minutes post-HFS.
-
The primary measure of synaptic strength is the slope of the fEPSP. The percentage change in the fEPSP slope from the baseline is calculated to quantify the degree of LTP.
Hypothetical Quantitative Data
The following table illustrates the potential dose-dependent effects of this compound on the magnitude of LTP, as would be determined by the experimental protocol described above. The data is presented as the mean percentage increase in fEPSP slope ± standard error of the mean (SEM), measured 60 minutes post-HFS.
| Treatment Group | Concentration (µM) | n (slices) | Mean fEPSP Slope Potentiation (%) |
| Vehicle (aCSF) | - | 12 | 150 ± 5 |
| This compound | 1 | 10 | 165 ± 6 |
| This compound | 10 | 12 | 185 ± 7 |
| This compound | 100 | 11 | 190 ± 8 |
Table 1: Hypothetical quantitative data on the effect of this compound on LTP in hippocampal CA1 synapses.
Signaling Pathways in this compound-Mediated Synaptic Plasticity
The positive modulation of AMPA receptors by this compound is expected to initiate a cascade of intracellular signaling events that are crucial for the establishment of LTP. The diagram below illustrates the key molecular players and their interactions.
The enhanced AMPA receptor-mediated depolarization facilitates the removal of the Mg2+ block from NMDA receptors.[4][5] This allows for a significant influx of Ca2+ through NMDA receptors, which acts as a critical second messenger. The rise in intracellular Ca2+ activates several downstream kinases, including Ca2+/calmodulin-dependent protein kinase II (CaMKII), protein kinase C (PKC), and protein kinase A (PKA). These kinases, in turn, phosphorylate various substrates, leading to the insertion of new AMPA receptors into the postsynaptic membrane and changes in gene expression that support the long-lasting maintenance of LTP.
Conclusion
While direct experimental evidence is pending, the classification of this compound as a positive allosteric modulator of AMPA receptors provides a strong theoretical basis for its potential to enhance synaptic plasticity and long-term potentiation. The experimental framework and signaling pathways detailed in this guide offer a roadmap for future research to empirically validate and quantify these effects. Such studies will be crucial in determining the therapeutic potential of this compound for cognitive disorders characterized by deficits in synaptic plasticity.
References
Molecular Targets of Nooglutil in the Central Nervous System: A Technical Guide
Introduction
Nooglutil, chemically known as N-[(5-Hydroxy-3-pyridinyl)carbonyl]-L-glutamic acid, is a nootropic agent developed at the Research Institute of Pharmacology, Russian Academy of Medical Sciences.[1][2] Classified as an amino acid derivative, it shares structural similarities with other nootropic compounds like Picamilon.[3] It has been investigated for its potential in treating amnesia and for its broader cognitive-enhancing effects.[1][2] Preclinical studies have demonstrated its ability to improve learning and memory, protect against ischemic neuronal damage, and mitigate cognitive deficits in various animal models.[3][4][5] This document provides a detailed overview of the known molecular targets of this compound within the central nervous system (CNS), focusing on its interaction with glutamate receptors and its indirect influence on other neurotransmitter systems.
Primary Molecular Target: AMPA-Type Glutamate Receptors
The principal mechanism of action of this compound involves the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) type glutamate receptors.[3][6][7] These receptors are critical for mediating fast excitatory synaptic transmission and are integral to the processes of synaptic plasticity, which underlie learning and memory.[3][8][9] this compound is recognized as a positive modulator of AMPA receptors, enhancing glutamatergic neurotransmission.[3][6] This modulation is believed to be a key contributor to its nootropic effects.[3]
Quantitative Data: Binding Affinity for Glutamate Receptors
Radioligand binding assays have been employed to quantify the affinity of this compound and other nootropic agents for various glutamate receptor subtypes. The data indicates a pharmacologically significant and relatively selective action of this compound on AMPA receptors.
| Compound | Receptor Type | Ligand Used | IC50 (µM) |
| This compound | AMPA | [G-3H]Ro 48-8587 | 6.4 ± 0.2 [10][11][12][13][14] |
| Noopept | AMPA | [G-3H]Ro 48-8587 | 80 ± 5.6[10][11][12][13][14] |
| Semax | mGlu | [G-3H]LY 354740 | 33 ± 2.4[3][10][11][13][14] |
| Dimebon | NMDA (Channel) | [G-3H]MK-801 | 59 ± 3.6[10][11][13] |
IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathway: AMPA Receptor Modulation
This compound's interaction with AMPA receptors enhances synaptic plasticity, a fundamental process for cognitive functions. By acting as a positive modulator, it is thought to facilitate the strengthening of synaptic connections, which is crucial for memory formation and retention.
Experimental Protocol: Radioligand Binding Assay
The binding affinity of this compound for AMPA receptors was determined using a competitive radioligand binding assay in vitro.
-
Objective: To determine the concentration at which this compound displaces 50% of a specific radiolabeled ligand from AMPA receptors (IC50).
-
Tissue Preparation: Synaptic membranes are prepared from rat cerebral cortex.
-
Radioligand: [G-3H]Ro 48-8587, a selective agonist for AMPA receptors, is used.[10][11][12][13][14]
-
Procedure:
-
The prepared brain tissue membranes are incubated with the radioligand ([G-3H]Ro 48-8587).
-
Varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁴ M) are added to the incubation mixture to compete with the radioligand for the receptor binding sites.[10][11][13]
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [G-3H]Ro 48-8587 is calculated to determine the IC50 value.[10][11][12][13]
Indirect and Secondary Molecular Effects
Beyond its primary action on AMPA receptors, this compound exerts indirect effects on other CNS neurotransmitter systems, likely mediated through its primary influence on the glutamatergic system.[3][6]
Dopaminergic System Modulation
Studies indicate that this compound can indirectly affect the brain's dopaminergic system. This interaction is complex and appears to be dose-dependent.
Quantitative Data: Effects on D2 Receptors
In vivo administration of this compound has been shown to alter the characteristics of dopamine D2 receptors in the rat striatum.
| Dose (in vivo) | Effect on D2 Receptors (Binding of ³H-spiperone) |
| 50 mg/kg | Increased dissociation constant (Kd) and density (Bmax)[6] |
| 100 mg/kg | Effect was abolished[6] |
| 5 nM - 750 µM (in vitro) | No effect on ³H-spiperone binding[6] |
Signaling Pathway: Indirect Dopaminergic Influence
The effect of this compound on the dopaminergic system is not direct but is mediated by its primary action on glutamatergic pathways, which in turn modulate dopaminergic neuron activity.
Other Neurotransmitter Systems and Effects
-
Acetylcholine: Some research suggests that this compound may enhance memory formation by promoting the release of acetylcholine.[3]
-
Serotoninergic and Dopaminergic Correction: In a rat model of prenatal alcohol exposure, this compound administration was found to mitigate cognitive deficits by restoring hippocampal dopaminergic and cortical serotoninergic function, suggesting a role in correcting neurotransmitter imbalances under pathological conditions.[3][4]
-
Mitochondrial Respiration: In models of acute craniocerebral trauma, this compound has been shown to prevent the inhibition of respiration in brain mitochondria, indicating a neuroprotective effect on mitochondrial function and energy metabolism.[3][15]
Experimental Protocol: Neurotransmitter System Analysis (Prenatal Alcoholization Model)
-
Objective: To assess if this compound can correct functional and biochemical CNS disorders caused by prenatal alcohol exposure.
-
Model: Pregnant rats are administered ethanol (5 g/kg/day). Their offspring exhibit delayed impairments in learning and memory.[4]
-
Intervention: The offspring are treated with this compound (25 mg/kg/day) from the 8th to the 20th day of life.[4]
-
Assessments:
-
Results: this compound treatment was found to prevent the delayed behavioral impairments and disturbances in the serotoninergic and dopaminergic systems observed in the alcohol-exposed offspring.[4]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the in vitro radioligand binding assay used to determine the binding affinity of this compound.
The primary molecular target of this compound in the central nervous system is the AMPA-type glutamate receptor, for which it acts as a positive modulator with a micromolar binding affinity. This interaction is central to its effects on enhancing synaptic plasticity and cognitive function. Additionally, this compound has demonstrated indirect, dose-dependent effects on the dopaminergic system and a capacity to restore neurotransmitter balance in specific pathological models. Its neuroprotective properties may also be linked to the preservation of mitochondrial function. Further research is required to fully elucidate the downstream signaling cascades and the precise nature of its modulatory effects on multiple neurotransmitter systems.
References
- 1. Nooglutyl - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. This compound | 112193-35-8 | Benchchem [benchchem.com]
- 4. [The this compound correction of functional disorders of the central nervous system caused by prenatal alcoholization in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nooglutyl [trbextract.com]
- 6. Effect of this compound on benzodiazepine withdrawal syndrome and binding of 3H-spiperone with D2 receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. [Studying specific effects of nootropic drugs on glutamate receptors in the rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nootropic drug: Topics by Science.gov [science.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Ro-48-8587 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
Initial In Vitro Characterization of Nooglutil's Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in vitro characterization of Nooglutil (N-[(5-Hydroxy-3-pyridinyl)carbonyl]-L-glutamic acid), a nootropic agent with potential cognitive-enhancing and neuroprotective effects. The following sections detail its known bioactivity, experimental protocols for key assays, and a visualization of its proposed mechanism of action.
Summary of In Vitro Bioactivity
This compound's primary in vitro bioactivity is centered on its interaction with the glutamatergic system, a key pathway in synaptic plasticity, learning, and memory. The compound has been identified as a positive modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Furthermore, studies have investigated its potential interaction with the dopaminergic system to understand the full scope of its neuropharmacological profile.
Quantitative Data Summary
The following table summarizes the key quantitative findings from in vitro studies on this compound.
| Target Receptor | Ligand/Assay Type | Preparation | Key Finding | Reference |
| AMPA Receptor | Competitive binding assay with [G-³H]Ro 48-8587 (a selective AMPA agonist) | Rat brain tissue | IC₅₀ = 6.4 ± 0.2 µM | [1] |
| Dopamine D2 Receptor | Radioligand binding assay with [³H]-spiperone | Rat striatum | No effect on binding at concentrations from 5 nM to 750 µM | [2] |
IC₅₀ (Half maximal inhibitory concentration): Indicates the concentration of this compound required to displace 50% of the radiolabeled ligand from the AMPA receptor.
Proposed Mechanism of Action and Signaling Pathway
This compound is thought to exert its effects primarily through the modulation of the glutamatergic system. As a positive modulator of AMPA receptors, it is hypothesized to enhance synaptic plasticity. This primary action is also believed to indirectly influence other neurotransmitter systems, such as the dopaminergic system.[2]
Detailed Experimental Protocols
While the precise, step-by-step protocols for the cited this compound studies are not fully available in the public domain, the following sections describe standardized and representative methodologies for the types of in vitro assays used to characterize its bioactivity.
AMPA Receptor Competitive Binding Assay
This assay determines the affinity of a test compound (this compound) for the AMPA receptor by measuring its ability to compete with a known radiolabeled ligand.
Materials:
-
Tissue: Whole rat brain or specific regions like the cerebral cortex.
-
Radioligand: [G-³H]Ro 48-8587 or another suitable AMPA receptor agonist/antagonist.
-
Buffers: Tris-HCl buffer, wash buffer.
-
Instrumentation: Scintillation counter, homogenizer, centrifuge, filter manifold.
Methodology:
-
Membrane Preparation:
-
Rat brain tissue is homogenized in ice-cold buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and cell debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in fresh buffer to a specific protein concentration.
-
-
Binding Assay:
-
A constant concentration of the radioligand ([G-³H]Ro 48-8587) is incubated with the prepared membranes.
-
Varying concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.
-
Non-specific binding is determined by adding a high concentration of a known unlabeled AMPA receptor ligand.
-
The mixture is incubated at a specific temperature for a set duration to reach equilibrium.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the free radioligand.
-
The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor (this compound) concentration.
-
The IC₅₀ value is determined from the resulting sigmoidal curve using non-linear regression analysis.
-
Dopamine D2 Receptor Binding Assay
This assay is similar to the AMPA receptor assay but uses a specific radioligand for the D2 receptor and tissue from a brain region with high D2 receptor density.
Materials:
-
Tissue: Rat striatum.
-
Radioligand: [³H]-spiperone.
-
Buffers: Tris-HCl buffer, wash buffer.
-
Instrumentation: Same as for the AMPA receptor assay.
Methodology: The protocol is analogous to the one described in section 3.1, with the following key differences:
-
Tissue Source: Rat striatum is used due to its high expression of dopamine D2 receptors.
-
Radioligand: [³H]-spiperone is the specific radioligand for D2 receptors.
-
Non-specific Binding: Determined using a high concentration of a known D2 antagonist, such as haloperidol or unlabeled spiperone.
The data from the study by Voronina et al. (2002) indicated that this compound did not compete with [³H]-spiperone for binding to D2 receptors, suggesting a lack of direct interaction at the concentrations tested.[2]
Conclusion and Future Directions
The initial in vitro characterization of this compound indicates that it is a modulator of the glutamatergic system, with a micromolar affinity for AMPA receptors. It does not appear to directly interact with dopamine D2 receptors. These findings provide a basis for its observed nootropic and neuroprotective effects in vivo.
Future in vitro research should focus on:
-
Electrophysiological studies: Utilizing patch-clamp techniques on cultured neurons or brain slices to characterize the functional effects of this compound on AMPA receptor-mediated currents (e.g., potentiation of agonist-induced currents, effects on desensitization kinetics).
-
High-throughput screening: To further investigate its selectivity across a broader range of CNS receptors.
-
In vitro neuroprotection assays: To quantify its protective effects against excitotoxicity, oxidative stress, or other models of neuronal damage.
References
- 1. Binding of 3H-spiperone and 3H-(-)-sulpiride to dopamine D2 receptors in rat striatal membranes: methodological considerations and demonstration of the identical nature of the binding sites for the two ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Neuroprotective Properties of Nooglutil Against Excitotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Excitotoxicity, the pathological process by which neuronal damage is triggered by the overactivation of glutamate receptors, is a key contributor to a variety of neurodegenerative disorders. Nooglutil, N-(5-hydroxynicotinoyl)-L-glutamic acid, is a nootropic agent developed in Russia with a proposed mechanism of action as a positive modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype of glutamate receptors. This technical guide provides a comprehensive overview of the currently available evidence for the neuroprotective properties of this compound against excitotoxicity. While direct, quantitative in vitro data on this compound's efficacy in excitotoxicity models is limited in publicly accessible literature, this guide synthesizes the existing in vivo findings and provides a theoretical framework for its potential neuroprotective mechanisms. Furthermore, detailed experimental protocols are presented to enable researchers to investigate the neuroprotective effects of this compound in established in vitro models of excitotoxicity.
Introduction to this compound and its Mechanism of Action
This compound (CAS: 112193-35-8) is a synthetic nootropic compound.[1][2][3][4] Structurally, it is N-(5-hydroxynicotinoyl)-L-glutamic acid.[4][5] The primary proposed mechanism of action for this compound is the positive allosteric modulation of AMPA receptors.[6] This suggests that this compound may enhance the physiological effects of glutamate at these receptors, which are crucial for fast synaptic transmission and synaptic plasticity.
The Rationale for Neuroprotection Against Excitotoxicity
Excitotoxicity is a cascade of events initiated by excessive stimulation of glutamate receptors, leading to a massive influx of calcium ions (Ca²⁺), subsequent activation of catabolic enzymes, mitochondrial dysfunction, and ultimately, neuronal cell death. While positive modulation of AMPA receptors might seem counterintuitive for neuroprotection, as it enhances glutamatergic signaling, the therapeutic potential may lie in the nuanced effects on receptor kinetics and downstream signaling pathways. It is hypothesized that by modulating AMPA receptor function, this compound could potentially:
-
Promote the expression of neurotrophic factors: Activation of AMPA receptors has been linked to the upregulation of brain-derived neurotrophic factor (BDNF), which has potent neuroprotective and neuro-restorative effects.[1]
-
Activate pro-survival signaling cascades: Moderate AMPA receptor activation can trigger intracellular signaling pathways, such as the PI3K/Akt and ERK pathways, which are known to promote cell survival.[1]
-
Stabilize synaptic function: By enhancing synaptic plasticity, this compound may help maintain neuronal network integrity in the face of excitotoxic insults.
In Vivo Evidence of Neuroprotection
To date, the most direct evidence for the neuroprotective effects of this compound comes from a study in a rat model of hemorrhagic stroke. While not a pure excitotoxicity model, excitotoxic mechanisms are known to play a significant role in the neuronal damage following such an injury.
| Study Model | Compound | Dosage | Administration Route | Key Findings | Reference |
| Rat Model of Intracerebral Posttraumatic Hematoma (Hemorrhagic Stroke) | This compound | 10 and 20 mg/kg | Intraperitoneal | - Decreased neurological deficiency- Restored coordination of movements- Improved passive avoidance reaction retrieval- Prevented loss of experimental animals | [7] |
In Vitro Excitotoxicity Data (Current Gap in Knowledge)
A thorough review of the publicly available scientific literature did not yield specific quantitative in vitro data on the neuroprotective effects of this compound in established models of excitotoxicity (e.g., glutamate or NMDA-induced neuronal cell death). Therefore, the following sections on experimental protocols are provided as a guide for researchers to conduct such investigations.
Experimental Protocols for Assessing Neuroprotective Effects
The following are detailed methodologies for key experiments to quantify the neuroprotective properties of a compound like this compound against excitotoxicity in vitro.
Primary Neuronal Culture
-
Cell Source: Cortical or hippocampal neurons from embryonic day 18 (E18) Sprague-Dawley rat or C57BL/6 mouse fetuses.
-
Dissociation: Dissect cortices or hippocampi in ice-cold Hanks' Balanced Salt Solution (HBSS). Mince the tissue and incubate in a solution of papain (20 units/ml) and DNase I (0.005%) in a neurobasal medium for 20-30 minutes at 37°C.
-
Plating: Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension. Centrifuge the cells and resuspend in Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin-streptomycin. Plate the cells on poly-D-lysine-coated plates or coverslips at a density of 1-2 x 10⁵ cells/cm².
-
Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂. Change half of the medium every 3-4 days. Experiments are typically performed on mature cultures (10-14 days in vitro).
Induction of Excitotoxicity
-
Excitotoxic Agent: Prepare a stock solution of L-glutamic acid or N-methyl-D-aspartate (NMDA) in a suitable buffer (e.g., HBSS).
-
Treatment: Prior to inducing excitotoxicity, replace the culture medium with a serum-free, defined medium.
-
This compound Pre-treatment: Add this compound at various concentrations to the cultures and incubate for a predetermined period (e.g., 1-24 hours).
-
Excitotoxic Insult: Add the excitotoxic agent (e.g., 50-100 µM glutamate or 100-200 µM NMDA) to the cultures and incubate for a specified duration (e.g., 15-30 minutes for acute exposure, or for the entire duration of the experiment for chronic exposure).
-
Washout and Recovery: After the excitotoxic insult, wash the cells with fresh medium and return them to the incubator for a recovery period (typically 24 hours) before assessing cell viability.
Assessment of Neuronal Viability
-
Principle: Measures the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals by metabolically active cells.
-
Procedure:
-
Following the recovery period, add MTT solution (final concentration 0.5 mg/ml) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Read the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control (untreated) group.
-
-
Principle: Measures the activity of lactate dehydrogenase (LDH) released into the culture medium from cells with damaged plasma membranes.
-
Procedure:
-
Collect the culture supernatant from each well.
-
Use a commercially available LDH cytotoxicity assay kit.
-
Add the reaction mixture (containing substrate and cofactor) to the supernatant.
-
Incubate for the time specified in the kit instructions.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate cytotoxicity as a percentage of the maximum LDH release (from cells treated with a lysis buffer).
-
Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)
-
Principle: Utilizes a ratiometric fluorescent Ca²⁺ indicator, such as Fura-2 AM, to measure changes in intracellular calcium levels.
-
Procedure:
-
Load the cultured neurons on coverslips with Fura-2 AM (2-5 µM) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Mount the coverslip on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
Establish a baseline [Ca²⁺]i.
-
Perfuse the cells with the excitotoxic agent in the presence or absence of this compound.
-
Record the changes in the 340/380 nm fluorescence ratio over time, which corresponds to changes in [Ca²⁺]i.
-
Assessment of Apoptosis (Caspase-3 Activity)
-
Principle: Measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, using a fluorogenic or colorimetric substrate.
-
Procedure:
-
After the desired treatment period, lyse the cells to release their contents.
-
Use a commercially available caspase-3 activity assay kit.
-
Add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric).
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Express caspase-3 activity relative to the control group.
-
Visualizations of Signaling Pathways and Experimental Workflows
Caption: The excitotoxicity cascade leading to neuronal death.
Caption: Proposed neuroprotective signaling pathways of this compound.
Caption: Workflow for in vitro assessment of this compound's neuroprotection.
Conclusion and Future Directions
This compound, as a positive modulator of AMPA receptors, presents an intriguing candidate for neuroprotection against excitotoxicity. The existing in vivo data in a hemorrhagic stroke model is promising but limited. A significant gap remains in the understanding of its direct neuroprotective effects at the cellular and molecular levels in response to defined excitotoxic insults. The experimental protocols outlined in this guide provide a clear path for future research to quantitatively assess the neuroprotective potential of this compound. Such studies are crucial to validate its mechanism of action and to determine its therapeutic window and efficacy for the treatment of neurodegenerative diseases where excitotoxicity is a key pathological feature. Further research should focus on obtaining robust in vitro data on neuronal viability, intracellular calcium homeostasis, and apoptotic pathways to build a strong preclinical evidence base for this compound.
References
- 1. The AMPA receptor positive allosteric modulator, S18986, is neuroprotective against neonatal excitotoxic and inflammatory brain damage through BDNF synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C11H12N2O6 | CID 147523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nooglutyl - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikidata [wikidata.org]
- 5. RU2051908C1 - Process for preparing n-(5-oxynicotinoyl)-l-glutamic acid - Google Patents [patents.google.com]
- 6. Effect of this compound on benzodiazepine withdrawal syndrome and binding of 3H-spiperone with D2 receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Effect of this compound on rats with intracerebral posttraumatic hematoma (hemorrhagic stroke)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Nooglutil: A Technical Deep Dive into its Role as a Positive Allosteric Modulator of AMPA Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nooglutil, a nootropic agent, has been identified as a positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the central nervous system and are pivotal in synaptic plasticity, learning, and memory. This technical guide provides a comprehensive overview of the available scientific data on this compound's interaction with AMPA receptors, focusing on its mechanism of action, quantitative parameters, and potential downstream effects.
Core Mechanism of Action
This compound exerts its effects by binding to an allosteric site on the AMPA receptor complex, distinct from the glutamate binding site. This binding event does not activate the receptor directly but rather modulates its response to the endogenous agonist, glutamate. As a positive allosteric modulator, this compound enhances the receptor's function, leading to an amplification of the glutamatergic signal. The primary mechanism of action for many AMPA receptor PAMs involves slowing the receptor's deactivation and desensitization kinetics. By prolonging the open state of the ion channel in the presence of glutamate, this compound increases the influx of cations (primarily Na+ and Ca2+), thereby potentiating the postsynaptic response.
Quantitative Data Summary
The available quantitative data on this compound's interaction with AMPA receptors is currently limited. The primary piece of data available is its binding affinity, determined through radioligand binding assays.
| Parameter | Value | Method | Source |
| IC50 | 6.4 ± 0.2 µM | Radioligand binding assay with [G-3H]Ro 48-8587 (a selective AMPA receptor agonist) in rat brain membranes. | [1] |
Note: A comprehensive search of publicly available scientific literature did not yield quantitative data on this compound's efficacy, such as the percentage of potentiation of AMPA receptor-mediated currents or the fold-shift in the EC50 of glutamate. Further research is required to fully characterize these functional parameters.
Experimental Protocols
Detailed experimental protocols specifically for characterizing this compound's effects on AMPA receptors are not extensively published. However, based on standard methodologies for studying AMPA receptor PAMs, the following protocols would be appropriate for a thorough investigation.
Radioligand Binding Assay for Affinity Determination
This protocol is designed to determine the binding affinity of a test compound (e.g., this compound) for the AMPA receptor.
-
Objective: To determine the IC50 value of this compound for the AMPA receptor.
-
Materials:
-
Rat cortical membranes (source of AMPA receptors)
-
[3H]-AMPA or another suitable radiolabeled AMPA receptor agonist/antagonist
-
This compound at various concentrations
-
Incubation buffer (e.g., Tris-HCl with additives)
-
Scintillation fluid and counter
-
-
Methodology:
-
Prepare rat cortical membranes through homogenization and centrifugation.
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubate the mixture to allow for binding equilibrium to be reached.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Electrophysiological Recording for Functional Potentiation
This protocol utilizes the patch-clamp technique to measure the functional potentiation of AMPA receptor-mediated currents by this compound.
-
Objective: To quantify the effect of this compound on the amplitude and kinetics of AMPA receptor currents.
-
Cell System:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons)
-
Heterologous expression systems (e.g., HEK293 or Xenopus oocytes) transfected with specific AMPA receptor subunit combinations.
-
-
Recording Configuration: Whole-cell or outside-out patch-clamp.
-
Solutions:
-
External solution (e.g., artificial cerebrospinal fluid) containing glutamate and varying concentrations of this compound.
-
Internal solution for the patch pipette containing appropriate ions and energy sources.
-
-
Methodology:
-
Establish a whole-cell or outside-out patch-clamp recording from a neuron or transfected cell.
-
Apply a brief pulse of glutamate to elicit an AMPA receptor-mediated current and record the baseline response.
-
Perfuse the cell with a solution containing a specific concentration of this compound for a defined period.
-
Apply the same glutamate pulse in the presence of this compound and record the potentiated current.
-
Measure the peak amplitude and decay kinetics of the currents in the absence and presence of this compound.
-
Calculate the percentage potentiation of the peak current and the change in the decay time constant.
-
To determine the effect on the glutamate EC50, generate concentration-response curves for glutamate in the absence and presence of a fixed concentration of this compound.
-
Signaling Pathways and Downstream Effects
Positive modulation of AMPA receptors is known to trigger downstream signaling cascades that are crucial for synaptic plasticity and neuronal survival. While direct evidence for this compound's impact on these pathways is still emerging, the established consequences of enhanced AMPA receptor activity provide a framework for its potential downstream effects.
One of the key downstream pathways involves the activation of the cAMP response element-binding protein (CREB) . Increased Ca2+ influx through potentiated AMPA receptors can activate Ca2+/calmodulin-dependent protein kinases (CaMKs), which in turn phosphorylate and activate CREB. Activated CREB promotes the transcription of genes involved in synaptic growth and plasticity, including Brain-Derived Neurotrophic Factor (BDNF) .
A study investigating the effects of several nootropic drugs on BDNF levels in mice found that while some nootropics increased BDNF, this compound did not produce a significant change under the specific conditions of that experiment. This suggests that the downstream effects of this compound may be context-dependent or that its primary influence lies in the immediate potentiation of synaptic transmission rather than robustly altering neurotrophin levels.
Visualizations
Signaling Pathway of AMPA Receptor Potentiation
Caption: Mechanism of this compound's positive allosteric modulation of the AMPA receptor.
Experimental Workflow for Functional Characterization
Caption: Workflow for electrophysiological analysis of this compound's effect on AMPA receptors.
Logical Relationship of Downstream Signaling
Caption: Postulated downstream signaling cascade following this compound-mediated AMPA receptor potentiation.
Conclusion and Future Directions
This compound is a promising nootropic agent that functions as a positive allosteric modulator of AMPA receptors, with a demonstrated binding affinity in the low micromolar range. Its mechanism of action is presumed to involve the enhancement of glutamate-mediated synaptic transmission by prolonging the activation of AMPA receptors. However, a significant gap exists in the publicly available data regarding its functional efficacy, including the extent of current potentiation and its effect on the glutamate concentration-response relationship.
For drug development professionals, the existing data provides a foundation for further investigation. Future research should prioritize:
-
Quantitative Functional Characterization: Detailed electrophysiological studies are necessary to determine the potency and efficacy of this compound on various AMPA receptor subunit combinations.
-
Subunit Selectivity: Investigating whether this compound exhibits selectivity for specific AMPA receptor subunits (e.g., GluA1-4) and their splice variants (flip/flop) will be crucial for understanding its therapeutic window and potential side effects.
-
In Vivo Efficacy: Preclinical studies in animal models of cognitive impairment are needed to translate the in vitro findings to a physiological context.
-
Downstream Signaling Analysis: Direct measurement of this compound's impact on CREB phosphorylation and BDNF expression in relevant brain regions will elucidate its molecular mechanisms of cognitive enhancement.
A more complete understanding of these parameters will be essential for advancing this compound or its analogs through the drug development pipeline for potential therapeutic applications in cognitive disorders.
References
An In-depth Technical Guide to CAS No. 112193-35-8: GSK1016790A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the compound associated with CAS number 112193-35-8, identified as GSK1016790A. It is a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel involved in a multitude of physiological processes. This document details the physicochemical properties, mechanism of action, key signaling pathways, and diverse research applications of GSK1016790A. Furthermore, it presents detailed experimental protocols for cellular assays commonly employed in the study of this compound and its effects on TRPV4.
Introduction
GSK1016790A has emerged as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of the TRPV4 channel.[1] TRPV4 is a polymodal ion channel activated by a wide range of stimuli, including mechanical stress, moderate heat, and endogenous ligands. Its ubiquitous expression allows it to participate in diverse functions such as vascular tone regulation, osmoregulation, and sensory transduction. GSK1016790A's high potency and selectivity for TRPV4 make it an invaluable asset for in vitro and in vivo investigations into these processes.[2]
Physicochemical Properties of GSK1016790A
A summary of the key physicochemical properties of GSK1016790A is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide | [2] |
| Synonyms | GSK101 | [3] |
| CAS Number | 942206-85-1 (for GSK1016790A) | [2] |
| Molecular Formula | C28H32Cl2N4O6S2 | [4] |
| Molecular Weight | 655.61 g/mol | [4] |
| Appearance | White solid | [3] |
| Purity | ≥97% (HPLC) | [2] |
| Solubility | Soluble in DMSO (>10 mg/mL), Ethanol (100 mM) | [3][4] |
| Storage | Store at -20°C | [4] |
Mechanism of Action and Signaling Pathways
GSK1016790A acts as a potent agonist at the TRPV4 channel, inducing a conformational change that opens the channel pore and allows for the influx of cations, primarily Ca2+, into the cell.[1] This initial influx of calcium triggers a cascade of downstream signaling events that vary depending on the cell type and context.
Primary Activation and Calcium Influx
The primary mechanism of action is the direct binding of GSK1016790A to the TRPV4 channel, leading to its activation. This results in a rapid and significant increase in intracellular calcium concentration ([Ca2+]i).[5] The EC50 for GSK1016790A-induced Ca2+ influx has been reported to be in the low nanomolar range in various cell types, highlighting its high potency.[1][2]
Downstream Signaling Cascades
The elevation in intracellular calcium initiates a variety of signaling pathways, including:
-
Phospholipase C (PLC) and Protein Kinase C (PKC): Increased [Ca2+]i can activate PLC, which in turn generates diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG activates PKC, a family of kinases that phosphorylate a wide array of protein targets, influencing cellular processes like proliferation, differentiation, and apoptosis.[6]
-
Phosphoinositide 3-Kinase (PI3K): PI3K is another key signaling molecule that can be activated downstream of TRPV4. The PI3K pathway is crucial for cell survival, growth, and proliferation.[7]
-
RhoA Signaling: The small GTPase RhoA has been implicated in the GSK1016790A-induced endocytosis of TRPV4 channels, a process that can modulate the cellular response to sustained agonist exposure.[7][8]
-
eNOS and AMPK Activation in Endothelial Cells: In endothelial cells, GSK1016790A-mediated Ca2+ influx leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS) and AMP-activated protein kinase (AMPK). This results in the production of nitric oxide (NO), a key signaling molecule in vasodilation.[9]
Signaling Pathway Diagram
Caption: GSK1016790A-induced TRPV4 signaling cascade.
Research and Applications
GSK1016790A is utilized across various research fields to investigate the role of TRPV4 in health and disease.
Vascular Biology
A significant area of research involves the role of TRPV4 in the vascular endothelium. GSK1016790A has been used to demonstrate that TRPV4 activation leads to vasodilation through an endothelium-dependent mechanism involving NO production.[9] Studies have also explored its potential in mitigating atherosclerosis by inhibiting monocyte adhesion to endothelial cells.[9]
Neurobiology
In the nervous system, GSK1016790A is used to study the function of TRPV4 in sensory neurons, where it is implicated in mechanosensation and nociception. It is also used to investigate the role of TRPV4 in astrocytes and its contribution to neurovascular coupling.
Respiratory and Renal Physiology
Researchers have employed GSK1016790A to explore the function of TRPV4 in the lungs, where it is involved in regulating pulmonary vascular permeability, and in the kidneys, where it plays a role in osmoregulation and ion transport.
Experimental Protocols
Detailed methodologies for key experiments involving GSK1016790A are provided below.
Intracellular Calcium Imaging
This protocol describes the measurement of changes in intracellular calcium concentration in response to GSK1016790A using a fluorescent calcium indicator.
Materials:
-
Cells expressing TRPV4 (e.g., HEK293-TRPV4 or primary endothelial cells)
-
Fluo-4 AM or Fura-2 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+
-
GSK1016790A stock solution (in DMSO)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or 96-well plates and culture until they reach the desired confluency.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium, wash the cells with HBSS, and incubate with the loading buffer for 30-60 minutes at 37°C.
-
-
Washing: Wash the cells twice with HBSS to remove excess dye.
-
Baseline Measurement: Acquire baseline fluorescence images or readings for 1-2 minutes to establish a stable baseline.
-
Agonist Application: Add GSK1016790A to the desired final concentration and continue recording the fluorescence signal.
-
Data Analysis:
-
For Fluo-4, calculate the change in fluorescence intensity relative to the baseline (ΔF/F0).
-
For Fura-2, calculate the ratio of fluorescence emission at 340 nm and 380 nm excitation.
-
Experimental Workflow: Calcium Imaging
Caption: Workflow for a typical calcium imaging experiment.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedure for recording TRPV4-mediated currents activated by GSK1016790A.
Materials:
-
Cells expressing TRPV4
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4)
-
Intracellular (pipette) solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2)
-
GSK1016790A stock solution
Procedure:
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Cell Preparation: Place the culture dish with cells on the microscope stage and perfuse with extracellular solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Current Recording:
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Record baseline currents.
-
Perfuse the cell with the extracellular solution containing the desired concentration of GSK1016790A.
-
Record the inward current elicited by the agonist.
-
-
Data Analysis: Measure the amplitude and kinetics of the GSK1016790A-activated currents.
Conclusion
GSK1016790A is a powerful and selective pharmacological tool that has been instrumental in advancing our understanding of TRPV4 channel function. Its high potency and well-characterized mechanism of action make it an essential compound for researchers in academia and industry. This guide provides a foundational resource for professionals working with GSK1016790A, offering key data and experimental protocols to facilitate further research and drug development efforts targeting the TRPV4 channel.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK 1016790A | TRPV Channels | Tocris Bioscience [tocris.com]
- 3. ≥98% (HPLC), solid, TRPV4 channel agonist | Sigma-Aldrich [sigmaaldrich.com]
- 4. GSK 1016790A | TRPV Agonists: R&D Systems [rndsystems.com]
- 5. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]
- 6. Characterization of TRPV4-mediated signaling pathways in an optimized human choroid plexus epithelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 9. A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assays Using Nooglutil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nooglutil, also known as N-(5-hydroxynicotinoyl)-L-glutamic acid (CAS No. 112193-35-8), is a nootropic agent with potential applications in neuroscience research. As a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, this compound is of interest for studying glutamatergic neurotransmission and its role in cognitive processes. These application notes provide a detailed protocol for the dissolution of this compound for use in various in vitro assays, along with an overview of its mechanism of action and relevant experimental workflows.
Physicochemical Properties and Solubility
This compound is a white powder. While precise quantitative solubility data is not widely published, existing literature indicates that it is soluble in water and dilute aqueous solutions of acids and alkalis. It is generally considered insoluble in most organic solvents. Due to its glutamic acid moiety, the stability of this compound in aqueous solutions may be a consideration over extended periods, particularly at elevated temperatures, where cyclization to a pyrrolidone carboxylic acid derivative could potentially occur. It is recommended to prepare fresh solutions for each experiment or store aliquots at -20°C or -80°C for short-term and long-term storage, respectively.
Table 1: Solubility and Storage Recommendations for this compound
| Solvent/Vehicle | Anticipated Solubility | Recommended Stock Concentration | Storage Conditions |
| Sterile, Deionized Water | Soluble | 1-10 mM | Prepare fresh or store at ≤ -20°C |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Soluble | 1-10 mM | Prepare fresh or store at ≤ -20°C |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | 10-50 mM | ≤ -20°C for long-term storage |
Note: The recommended concentrations are starting points. The optimal concentration may vary depending on the specific experimental requirements and the observed solubility in the chosen solvent.
Mechanism of Action: AMPA Receptor Modulation
This compound acts as a positive allosteric modulator of AMPA receptors. This means it binds to a site on the receptor distinct from the glutamate binding site and enhances the receptor's response to glutamate. This potentiation of AMPA receptor activity can lead to increased excitatory postsynaptic potentials and may influence downstream signaling cascades involved in synaptic plasticity, learning, and memory. The glutamatergic system is intricately linked with other neurotransmitter systems, including the dopaminergic system, suggesting that the effects of this compound may extend to modulate dopamine-related signaling pathways indirectly.
Application Note: Quantitative Analysis of Nooglutil using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Nooglutil. This compound, also known as N-(5-hydroxynicotinoyl)-L-glutamic acid, is a nootropic agent with potential applications in cognitive enhancement and neuroprotection.[1][2][3] The described method utilizes a reverse-phase C18 column with UV detection, providing a straightforward and reproducible approach for the analysis of this compound in bulk drug substance and research samples. The protocol outlined herein is suitable for routine quality control and research applications.
Introduction
This compound is a synthetic compound investigated for its cognitive-enhancing properties.[1][2] Its mechanism of action is thought to involve the modulation of the glutamatergic system, which plays a critical role in synaptic plasticity and memory.[3] As research into the therapeutic potential of this compound continues, the need for a validated analytical method for its quantification is paramount. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds.[4] This document provides a detailed protocol for the quantitative analysis of this compound using a reverse-phase HPLC method with UV detection.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Buffer: 10 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.5 with phosphoric acid.
-
Chromatographic Conditions
A summary of the optimized HPLC parameters is provided in the table below.
| Parameter | Value |
| Column | C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 10 mM Phosphate Buffer (pH 2.5) (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 268 nm |
| Run Time | 10 minutes |
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
For bulk drug substance:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a theoretical concentration of 1000 µg/mL.
-
Further dilute with the mobile phase to a final concentration within the calibration range (e.g., 50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
Results and Discussion
The developed HPLC method provides excellent separation of this compound from potential impurities. Under the specified chromatographic conditions, this compound exhibits a well-defined, symmetrical peak.
Quantitative Data
The following table summarizes the performance characteristics of the HPLC method for this compound quantification.
| Parameter | Result |
| Retention Time (min) | Approximately 4.5 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
Protocols
HPLC System Setup and Equilibration
-
Prepare the mobile phase as described in the "Chromatographic Conditions" table.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
-
Install the C18 column in the HPLC system.
-
Set the flow rate to 1.0 mL/min and allow the mobile phase to pump through the system for at least 30 minutes to ensure column equilibration and a stable baseline.
-
Set the column oven temperature to 30 °C and the UV detector wavelength to 268 nm.
Calibration Curve Construction
-
Inject 10 µL of each working standard solution in triplicate.
-
Record the peak area for each injection.
-
Plot a calibration curve of the mean peak area versus the concentration of this compound.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
Sample Analysis
-
Inject 10 µL of the prepared sample solution in triplicate.
-
Record the peak area for each injection.
-
Calculate the concentration of this compound in the sample using the equation obtained from the linear regression of the calibration curve.
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Postulated signaling pathway of this compound's cognitive-enhancing effects.
Conclusion
The HPLC method described in this application note is a simple, accurate, and precise method for the quantitative analysis of this compound. The method is suitable for routine analysis in a quality control or research environment. The short run time and simple mobile phase composition make it an efficient and cost-effective analytical solution. Further validation studies may be required for specific applications or matrices.
References
- 1. medkoo.com [medkoo.com]
- 2. Nooglutyl CAS: 112193-35-8 -Nanjing Gesuke Technology Co., Ltd . [nj-gsk.com]
- 3. Effect of this compound on benzodiazepine withdrawal syndrome and binding of 3H-spiperone with D2 receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neuroquantology.com [neuroquantology.com]
In Vivo Administration of Nooglutil: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration techniques for the nootropic agent Nooglutil (N-(5-hydroxynicotinoyl)-L-glutamic acid) in animal models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways to guide researchers in their study design.
Data Presentation: Quantitative Summary of this compound Administration
The following tables summarize the key quantitative data from preclinical studies involving this compound administration in animal models.
| Animal Model | Administration Route | Dosage (mg/kg) | Observed Effects | Reference |
| Rat | Oral (per os) | 25 | Prevention of learning and memory impairments induced by prenatal alcohol exposure. | |
| Rat | Intraperitoneal (i.p.) | 10, 20 | Decreased neurological deficiency and improved passive avoidance reaction in a hemorrhagic stroke model. | |
| Rat | Intraperitoneal (i.p.) | 50 | Increased dissociation constant and density of D2 receptors; antagonized scopolamine-induced amnesia.[1] | [1] |
| Rat | Intraperitoneal (i.p.) | 70 | Reduced anxiety in a Vogel conflict test after diazepam withdrawal. | |
| Rat | Intraperitoneal (i.p.) | 100 | Abolished the effect on D2 receptors seen at 50 mg/kg.[1] | [1] |
| Animal Model | Administration Route | Dosage (mg/kg) | Total Clearance (ml/min/kg) | Distribution Volume (ml/kg) | Mean Retention Time (h) | Half-life (h) | Reference |
| Rat | Bolus (likely i.v.) | 20 | 18 | 330 | 0.3 | 0.73 | [2] |
| Rat | Bolus (likely i.v.) | 100 | 18 | 330 | 0.3 | 0.73 | [2] |
| Rabbit | Bolus (likely i.v.) | 50 | 15 | 880 | 1.0 | 2.3 | [2] |
Experimental Protocols
Oral Administration (Gavage) in Rats
This protocol is a general guideline for the oral administration of this compound in rats and should be adapted based on specific experimental needs and institutional guidelines.
a. Materials:
-
This compound
-
Vehicle (e.g., sterile water, saline, or a 0.5% methylcellulose solution)
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge for adult rats)
-
Syringes
-
Animal scale
b. Procedure:
-
Preparation of this compound Solution/Suspension:
-
Accurately weigh the required amount of this compound based on the desired dosage and the number of animals.
-
Dissolve or suspend this compound in the chosen vehicle. Sonication may be used to aid dissolution or create a uniform suspension. The final concentration should be calculated to deliver the desired dose in a volume of 5-10 ml/kg body weight.
-
-
Animal Handling and Restraint:
-
Weigh the rat to determine the precise volume of the this compound formulation to be administered.
-
Gently but firmly restrain the rat to immobilize its head and align it with its body. This can be achieved by holding the rat over the shoulders and back, ensuring the front legs are controlled.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the animal's nose to the last rib to estimate the length required to reach the stomach.
-
Attach the syringe containing the this compound formulation to the gavage needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it over the tongue towards the esophagus. The animal should swallow as the needle is advanced.
-
Caution: Do not force the needle. If resistance is met, withdraw and re-insert.
-
-
Administration:
-
Once the needle is in the esophagus, slowly administer the this compound formulation.
-
After administration, gently withdraw the needle in the same direction it was inserted.
-
-
Post-Procedure Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for a short period after the procedure.
-
Intraperitoneal (i.p.) Injection in Rats
This protocol outlines the procedure for intraperitoneal administration of this compound in rats.
a. Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Sterile syringes and needles (e.g., 23-25 gauge)
-
Animal scale
b. Procedure:
-
Preparation of this compound Solution:
-
Prepare a sterile solution of this compound in the chosen vehicle. Ensure complete dissolution. The final concentration should allow for an injection volume of approximately 5-10 ml/kg.
-
-
Animal Handling and Injection Site:
-
Weigh the rat to calculate the exact volume to be injected.
-
Restrain the rat, exposing its abdomen. The lower right or left quadrant of the abdomen is the preferred injection site to avoid the cecum, bladder, and other vital organs.
-
-
Injection:
-
Lift the animal's hindquarters to cause the abdominal organs to shift forward.
-
Insert the needle at a 15-30 degree angle into the chosen quadrant of the abdomen.
-
Aspirate briefly to ensure no fluid (e.g., blood, urine) is drawn into the syringe, which would indicate incorrect needle placement.
-
If the aspiration is clear, inject the this compound solution.
-
-
Post-Procedure Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions at the injection site or changes in behavior.
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound
This compound is known to be a positive modulator of AMPA receptors, which are central to excitatory synaptic transmission. Its effects on the dopaminergic and serotoninergic systems are thought to be secondary to its primary action on the glutamatergic system.
Caption: Proposed mechanism of this compound via AMPA receptor modulation.
Experimental Workflow for In Vivo this compound Studies
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound in an animal model of cognitive impairment.
Caption: General workflow for a this compound efficacy study.
Logical Relationship of this compound's Multi-System Effects
This diagram illustrates the hierarchical relationship of this compound's effects, starting from its primary molecular target to its influence on broader neurotransmitter systems.
Caption: this compound's primary and secondary neurological effects.
References
Application Notes and Protocols for Determining Nooglutil Efficacy Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nooglutil, a nootropic agent developed in Russia, is a synthetic derivative of glutamic acid.[1] Its primary mechanism of action is believed to be the modulation of the glutamatergic system, particularly influencing NMDA and AMPA receptors, which may enhance synaptic plasticity.[1][2] Furthermore, studies suggest this compound possesses neuroprotective properties, potentially by mitigating oxidative stress and upregulating Brain-Derived Neurotrophic Factor (BDNF).[1] Animal models have indicated its potential to improve memory and attention and to exert anti-amnesic effects.[1][3]
This document provides a comprehensive suite of cell-based assays to evaluate the efficacy of this compound in vitro. The protocols detailed herein are designed to investigate its effects on neuronal viability, neuroprotection against excitotoxicity and oxidative stress, neurite outgrowth, and key signaling pathways associated with its nootropic activity.
Neuronal Viability and Cytotoxicity Assays
A fundamental first step in evaluating any neuroactive compound is to determine its effect on the viability of neuronal cells. These assays establish a therapeutic window for this compound concentrations that are non-toxic and can be used in subsequent functional assays.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method that assesses cell metabolic activity, which is indicative of cell viability.[4][5][6][7]
Protocol:
-
Cell Seeding: Seed SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.[8] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include untreated control wells. Incubate for 24-48 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[9][10][11][12]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Establish Controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).
-
Medium background: Wells with medium but no cells.
-
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] * 100
Data Presentation: Neuronal Viability and Cytotoxicity
| This compound Conc. (µM) | Cell Viability (% of Control) | Cytotoxicity (%) |
| 0 (Control) | 100 | 0 |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 200 |
Neuroprotection Assays
These assays are designed to assess the ability of this compound to protect neuronal cells from damage induced by common neurotoxic insults, such as glutamate-induced excitotoxicity and oxidative stress.
Glutamate-Induced Excitotoxicity Assay
This assay evaluates this compound's capacity to protect primary cortical neurons from cell death induced by excessive glutamate exposure.[13][14][15][16][17]
Protocol:
-
Cell Culture: Culture primary rat cortical neurons on poly-D-lysine coated 96-well plates.[15][17]
-
Pre-treatment: After 7-10 days in culture, pre-treat the neurons with various non-toxic concentrations of this compound for 24 hours.
-
Glutamate Insult: Induce excitotoxicity by exposing the cells to 100 µM glutamate in a magnesium-free buffer for 1 hour.[13]
-
Recovery: Remove the glutamate-containing medium and replace it with fresh, complete culture medium.
-
Viability Assessment: After 24 hours of recovery, assess cell viability using the MTT or LDH assay as described above.
Data Presentation: Neuroprotection against Excitotoxicity
| This compound Conc. (µM) | Glutamate (100 µM) | Cell Viability (% of Control) |
| 0 | - | 100 |
| 0 | + | |
| 1 | + | |
| 10 | + | |
| 50 | + | |
| 100 | + |
Oxidative Stress Protection Assay
This assay determines if this compound can protect neuronal cells from oxidative damage, often induced by hydrogen peroxide (H2O2).[18][19]
Protocol:
-
Cell Culture: Seed SH-SY5Y cells in a 96-well plate.[18]
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.
-
Oxidative Insult: Expose the cells to a pre-determined toxic concentration of H2O2 (e.g., 500 µM) for 4-6 hours.
-
Viability Assessment: Assess cell viability using the MTT or LDH assay.
Data Presentation: Neuroprotection against Oxidative Stress
| This compound Conc. (µM) | H2O2 (500 µM) | Cell Viability (% of Control) |
| 0 | - | 100 |
| 0 | + | |
| 1 | + | |
| 10 | + | |
| 50 | + | |
| 100 | + |
Neurite Outgrowth Assay
This assay is used to evaluate the effect of this compound on neuronal differentiation and the extension of neurites, which is a crucial process in neuronal development and repair. PC12 cells, which differentiate and extend neurites in response to Nerve Growth Factor (NGF), are a common model for this assay.[20][21][22]
Protocol:
-
Cell Seeding: Seed PC12 cells on collagen-coated 24-well plates at a density of 5 x 10^4 cells/well.
-
Treatment: Treat the cells with a sub-optimal concentration of NGF (e.g., 25 ng/mL) in the presence or absence of various concentrations of this compound.
-
Incubation: Incubate for 48-72 hours.
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100 in PBS.
-
Block with 5% BSA in PBS.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Capture images using a fluorescence microscope.
-
Quantify neurite length and number per cell using image analysis software.
-
Data Presentation: Neurite Outgrowth
| Treatment | Average Neurite Length (µm) | Number of Neurites per Cell |
| Control (No NGF) | ||
| NGF (25 ng/mL) | ||
| NGF + this compound (1 µM) | ||
| NGF + this compound (10 µM) | ||
| NGF + this compound (50 µM) |
Signaling Pathway Analysis
To elucidate the molecular mechanisms underlying this compound's effects, key signaling molecules can be quantified. Given its proposed mechanism, investigating the CREB and BDNF pathways is highly relevant.
Western Blot for Phospho-CREB
CREB (cAMP response element-binding protein) is a transcription factor involved in neuronal plasticity and memory. Its phosphorylation at Serine 133 indicates its activation.[23][24][25][26]
Protocol:
-
Cell Culture and Treatment: Culture SH-SY5Y or primary cortical neurons and treat with this compound for a specified time (e.g., 30 minutes).
-
Protein Extraction: Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[3][27][28][29][30]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate with a primary antibody specific for phospho-CREB (Ser133).
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Normalize the phospho-CREB signal to total CREB or a housekeeping protein like β-actin.
ELISA for BDNF Expression
Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.[1][31][32][33][34]
Protocol:
-
Cell Culture and Treatment: Culture primary cortical neurons or SH-SY5Y cells and treat with this compound for 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant for secreted BDNF or lyse the cells to measure intracellular BDNF.
-
ELISA: Perform the BDNF ELISA according to the manufacturer's instructions (e.g., using a commercially available kit).
-
Data Analysis: Generate a standard curve and determine the concentration of BDNF in the samples.
Data Presentation: Signaling Pathway Analysis
| Treatment | p-CREB/Total CREB Ratio (Fold Change) | BDNF Concentration (pg/mL) |
| Control | 1.0 | |
| This compound (1 µM) | ||
| This compound (10 µM) | ||
| This compound (50 µM) |
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Workflow for the neuroprotection assay.
Caption: Workflow for the neurite outgrowth assay.
References
- 1. Detecting BDNF Protein Forms by ELISA, Western Blot, and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 2. mskcc.org [mskcc.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. sh-sy5y cell lines: Topics by Science.gov [science.gov]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Frontiers | Insulin Protects Cortical Neurons Against Glutamate Excitotoxicity [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. innoprot.com [innoprot.com]
- 16. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 17. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 18. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Rapid, Inexpensive High Throughput Screen Method for Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Induction of Neurite Outgrowth in PC12 Cells | AAT Bioquest [aatbio.com]
- 22. m.youtube.com [m.youtube.com]
- 23. phospho-creb western blotting - SDS-PAGE and Western Blotting [protocol-online.org]
- 24. 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins [bio-protocol.org]
- 25. CREB signaling [bio-protocol.org]
- 26. Phospho-CREB (Ser133) Antibody | Cell Signaling Technology [cellsignal.com]
- 27. m.youtube.com [m.youtube.com]
- 28. m.youtube.com [m.youtube.com]
- 29. youtube.com [youtube.com]
- 30. youtube.com [youtube.com]
- 31. Activity-Dependent Release of Endogenous Brain-Derived Neurotrophic Factor from Primary Sensory Neurons Detected by ELISAIn Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 32. files.core.ac.uk [files.core.ac.uk]
- 33. Human BDNF ELISA Kit (EH42RB) - Invitrogen [thermofisher.com]
- 34. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophysiological Recording Methods with Nooglutil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nooglutil, a nootropic agent, is recognized for its potential cognitive-enhancing effects. Its primary mechanism of action is believed to be the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for fast excitatory synaptic transmission and synaptic plasticity in the central nervous system. These application notes provide a comprehensive overview of electrophysiological techniques to investigate the effects of this compound on neuronal activity, synaptic transmission, and plasticity. The following protocols are based on established methodologies for studying AMPA receptor modulators and can be adapted for the specific investigation of this compound.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings in Hippocampal Slices
This protocol is designed to assess the effects of this compound on synaptic transmission and plasticity, specifically long-term potentiation (LTP), at the single-cell level.
Experimental Protocol
1.1. Hippocampal Slice Preparation:
-
Anesthetize an adult rodent (e.g., Sprague-Dawley rat) in accordance with institutional animal care and use committee guidelines.
-
Perfuse the animal transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome in ice-cold, oxygenated ACSF.
-
Transfer slices to a holding chamber containing oxygenated ACSF at room temperature (20-22°C) for at least 1 hour before recording.
1.2. Whole-Cell Patch-Clamp Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated ACSF at 30-32°C.
-
Visualize CA1 pyramidal neurons using an upright microscope with infrared differential interference contrast optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 NaCl, 2 Mg-ATP, and 0.3 Na-GTP (pH adjusted to 7.3 with CsOH).
-
Establish a whole-cell patch-clamp configuration on a CA1 pyramidal neuron.
-
Record excitatory postsynaptic currents (EPSCs) in voltage-clamp mode at a holding potential of -70 mV.
1.3. Synaptic Stimulation and LTP Induction:
-
Place a bipolar stimulating electrode in the Schaffer collateral pathway to evoke synaptic responses in the recorded CA1 neuron.
-
Record baseline synaptic transmission for 10-20 minutes at a stimulation frequency of 0.05 Hz.
-
Apply this compound at the desired concentration to the perfusing ACSF and record for another 10-20 minutes to assess its effect on baseline transmission.
-
Induce LTP by delivering a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) in the presence or absence of this compound.
-
Continue recording for at least 60 minutes post-HFS to monitor the potentiation of synaptic responses.
1.4. Data Analysis:
-
Analyze the amplitude and kinetics (rise time, decay time constant) of the evoked EPSCs.
-
Quantify the magnitude of LTP as the percentage increase in the EPSC amplitude from baseline.
-
Compare the effects of this compound on baseline synaptic transmission and LTP with control conditions.
Expected Quantitative Data
The following table summarizes expected outcomes based on studies of other AMPA receptor positive modulators. The exact values for this compound would need to be determined experimentally.
| Parameter | Condition | Expected Change with this compound | Reference Compound Example (Cyclothiazide) |
| mEPSC Amplitude | Baseline | No significant change to moderate increase | Not significantly affected[1] |
| mEPSC Rise Time | Baseline | Increased | Increased (e.g., from 2.3 to 6.5 ms)[1] |
| mEPSC Decay Time | Baseline | Significantly Increased | Significantly Increased (e.g., from 9.9 to 22.2 ms)[1] |
| eEPSC Amplitude | Baseline | Increased | Potentiated AMPA currents by 90-fold (peak)[2] |
| LTP Magnitude | Post-HFS | Enhanced | Potentiated EPSCs to a greater degree[3] |
In Vivo Electrophysiology: Extracellular Field Potential Recordings in the Hippocampus
This protocol allows for the investigation of this compound's effects on synaptic plasticity in the intact brain of an anesthetized or freely moving animal.
Experimental Protocol
2.1. Animal Surgery and Electrode Implantation:
-
Anesthetize a rodent with urethane (1.5 g/kg, i.p.) or another suitable anesthetic.
-
Place the animal in a stereotaxic frame.
-
Implant a bipolar stimulating electrode in the perforant path and a recording electrode in the dentate gyrus or CA1 region of the hippocampus based on stereotaxic coordinates.
-
Lower the electrodes until a characteristic field excitatory postsynaptic potential (fEPSP) is observed.
2.2. Drug Administration:
-
Administer this compound systemically (e.g., intraperitoneally or intravenously) or directly into the brain via a cannula. A typical vehicle for ampakines is a 10% 2-hydroxypropyl-β-cyclodextrin (HPCD) solution.[3]
2.3. Recording and LTP Induction:
-
Record baseline fEPSPs for at least 30 minutes.
-
Administer this compound or vehicle and continue to record baseline activity for another 30-60 minutes.
-
Induce LTP with an HFS protocol (e.g., 10 bursts of 10 pulses at 200 Hz).
-
Record fEPSPs for at least 2 hours post-HFS to assess the induction and maintenance of LTP.
2.4. Data Analysis:
-
Measure the slope of the fEPSP as an index of synaptic strength.
-
Normalize the fEPSP slope to the pre-HFS baseline.
-
Compare the magnitude and duration of LTP in this compound-treated animals versus control animals.
Expected Quantitative Data
| Parameter | Condition | Expected Change with this compound | Reference Compound Example (Ampakine CX717) |
| fEPSP Slope | Baseline | Moderate Increase | Small increase in phrenic inspiratory burst amplitude[3] |
| LTP Induction | Post-HFS | Enhanced | Augments long-term potentiation in the hippocampus[3] |
| LTP Maintenance | Post-HFS | Prolonged | May enhance expression of neuroplasticity[3] |
Electroencephalography (EEG) and Event-Related Potentials (ERPs)
This protocol is for assessing the effects of this compound on global brain activity and cognitive processing in conscious animals.
Experimental Protocol
3.1. Electrode Implantation:
-
Anesthetize a rodent and place it in a stereotaxic frame.
-
Implant stainless steel screw electrodes over the frontal cortex and hippocampus for EEG recording. A reference electrode is placed over the cerebellum.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow the animal to recover for at least one week.
3.2. EEG Recording:
-
Habituate the animal to the recording chamber.
-
Record baseline EEG for a defined period (e.g., 30-60 minutes).
-
Administer this compound (e.g., 0.2 mg/kg, subcutaneously for a compound like Noopept) or vehicle.[4][5]
-
Record EEG for several hours post-administration to observe changes in brain rhythms.
3.3. ERP Recording (Optional):
-
To elicit ERPs, present sensory or cognitive stimuli (e.g., auditory tones, light flashes) to the animal.
-
Time-lock the EEG recording to the stimulus presentation.
-
Average the EEG epochs to extract the ERP waveform.
-
Analyze changes in the amplitude and latency of ERP components (e.g., P300) following this compound administration.
3.4. Data Analysis:
-
Perform spectral analysis of the EEG data to determine the power in different frequency bands (e.g., delta, theta, alpha, beta, gamma).
-
Compare the spectral power before and after this compound administration.
-
For ERPs, measure and compare the peak amplitude and latency of relevant components between the this compound and control conditions.
Expected Quantitative Data
| Parameter | Condition | Expected Change with this compound | Reference Compound Example (Noopept) |
| EEG Power | Post-administration | Increase in alpha and/or beta frequency bands | Increased alpha/beta1 activity in all brain areas[4][5] |
| ERP Amplitude | Post-administration | Potential increase in cognitive components (e.g., P300) | To be determined experimentally |
| ERP Latency | Post-administration | Potential decrease in cognitive components (e.g., P300) | To be determined experimentally |
Signaling Pathways and Experimental Workflows
Diagrams
References
- 1. Effect of cyclothiazide on spontaneous miniature excitatory postsynaptic currents in rat hippocampal pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Ampakine pretreatment enables a single brief hypoxic episode to evoke phrenic motor facilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of nootropics on the EEG in conscious rats and their modification by glutamatergic inhibitors -ORCA [orca.cardiff.ac.uk]
- 5. Effects of nootropics on the EEG in conscious rats and their modification by glutamatergic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nooglutil for Studying Memory and Learning in Animal Models of Amnesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nooglutil, also known as N-(5-hydroxynicotinoyl)-L-glutamic acid, is a nootropic compound developed at the Research Institute of Pharmacology, Russian Academy of Medical Sciences.[1] It is a derivative of L-glutamic and oxynicotinic acids with known glutamatergic activity, positioning it as a promising candidate for the treatment of memory and learning impairments.[1][2] Preclinical studies in various animal models of amnesia have demonstrated its potential to mitigate cognitive deficits. These application notes provide a comprehensive overview of the use of this compound in such models, including detailed experimental protocols and a summary of its putative mechanism of action.
Mechanism of Action
This compound is characterized as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[3] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. Their function is crucial for synaptic plasticity, a fundamental cellular mechanism underlying learning and memory.
By positively modulating AMPA receptors, this compound is thought to enhance synaptic transmission and promote the induction of long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[4] This enhancement of glutamatergic signaling is believed to be the primary mechanism through which this compound exerts its nootropic and anti-amnesic effects.[1][2]
Beyond its primary action on AMPA receptors, this compound is also suggested to indirectly influence other neurotransmitter systems. For instance, it has been shown to affect the dopaminergic system, likely through its modulation of the glutamatergic system.[3] Some evidence also points towards an influence on the cholinergic system, which is critically involved in memory and learning.
Signaling Pathways in Memory and Learning Modulated by this compound
The cognitive-enhancing effects of this compound are rooted in its ability to modulate key signaling pathways involved in memory formation and consolidation. As a positive AMPA receptor modulator, this compound potentiates the influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron upon glutamate binding. This enhanced ion flow triggers a cascade of downstream signaling events crucial for synaptic plasticity.
Animal Models of Amnesia
A variety of animal models are employed to induce amnesia and subsequently test the efficacy of nootropic compounds like this compound. These models are crucial for simulating different aspects of human memory disorders.
-
Scopolamine-Induced Amnesia: Scopolamine, a muscarinic receptor antagonist, is widely used to induce a transient and reversible amnesia. This model is particularly relevant for studying deficits in cholinergic neurotransmission, a hallmark of Alzheimer's disease.
-
Prenatal Alcohol-Induced Amnesia: Exposure to ethanol during prenatal development can lead to long-lasting cognitive impairments in offspring. This model is used to investigate the neurodevelopmental aspects of learning and memory deficits.
-
Brain Injury-Induced Amnesia: Traumatic brain injury or surgically induced lesions in specific brain regions, such as the hippocampus, are used to model amnesia resulting from physical trauma.
-
Electroconvulsive Shock (ECS)-Induced Amnesia: ECS is known to produce retrograde amnesia, providing a model to study the consolidation of memories.
Behavioral Assays for Memory and Learning Assessment
Several behavioral tests are utilized to evaluate the effects of this compound on memory and learning in these amnesia models.
-
Passive Avoidance Test: This test assesses fear-motivated memory. Animals learn to avoid an environment where they have previously received an aversive stimulus (e.g., a mild foot shock).
-
Morris Water Maze: This task evaluates spatial learning and memory. Rodents are placed in a pool of opaque water and must learn the location of a hidden escape platform using distal cues.
-
Active Avoidance Test: In this test, animals learn to perform a specific action (e.g., moving to another compartment) to avoid an aversive stimulus that is preceded by a warning signal.
-
Open Field Test: This assay is used to assess exploratory behavior and habituation, a simple form of non-associative learning.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in animal models of amnesia.
Protocol 1: Reversal of Scopolamine-Induced Amnesia in Rats using the Passive Avoidance Test
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Scopolamine hydrobromide
-
Saline solution (0.9% NaCl)
-
Passive avoidance apparatus
Procedure:
-
Habituation (Day 1):
-
Gently place each rat in the light compartment of the passive avoidance apparatus and allow it to explore freely for 5 minutes.
-
The gate between the light and dark compartments should be open.
-
-
Drug Administration (Day 2):
-
Divide the animals into three groups: Control, Scopolamine, and this compound.
-
Administer this compound (e.g., 10, 20, or 50 mg/kg, intraperitoneally - i.p.) or saline to the respective groups 60 minutes before the training session.
-
Administer scopolamine (1 mg/kg, i.p.) or saline to the respective groups 30 minutes before the training session.
-
-
Training (Day 2):
-
Place the rat in the light compartment.
-
Once the rat enters the dark compartment with all four paws, close the gate and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Immediately after the shock, remove the rat from the apparatus and return it to its home cage.
-
-
Testing (Day 3):
-
24 hours after the training session, place the rat back into the light compartment.
-
Record the latency to enter the dark compartment (step-through latency) up to a maximum of 300 seconds.
-
Expected Outcome:
-
The scopolamine group is expected to show a significantly shorter step-through latency compared to the control group, indicating amnesia.
-
Effective doses of this compound are expected to significantly increase the step-through latency in the scopolamine-treated rats, indicating a reversal of the amnesic effect.
Protocol 2: Assessment of Spatial Learning and Memory in a Prenatal Alcohol Exposure Model using the Morris Water Maze
Materials:
-
Offspring of pregnant rats administered ethanol (e.g., 5 g/kg/day, per os) during gestation.
-
This compound
-
Saline solution (0.9% NaCl)
-
Morris water maze (circular pool, escape platform, video tracking system)
Procedure:
-
Treatment:
-
Administer this compound (e.g., 25 mg/kg/day, i.p.) or saline to the offspring from postnatal day 8 to 20.[5]
-
-
Morris Water Maze Testing (starting at e.g., 2 months of age):
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each rat.
-
The escape platform is hidden in a fixed quadrant of the pool, submerged 1-2 cm below the water surface.
-
The starting position is varied for each trial (North, South, East, West).
-
Allow the rat to search for the platform for a maximum of 60-90 seconds. If it fails to find it, guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (on the day after the last acquisition day):
-
Remove the platform from the pool.
-
Allow the rat to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Expected Outcome:
-
Offspring from the prenatal alcohol exposure group treated with saline are expected to show longer escape latencies and spend less time in the target quadrant during the probe trial compared to control animals.
-
This compound treatment is expected to significantly reduce the escape latencies during the acquisition phase and increase the time spent in the target quadrant during the probe trial in the prenatal alcohol-exposed rats.
Quantitative Data Summary
| Animal Model | Amnesic Agent | Behavioral Test | This compound Dosage (Route) | Key Findings | Reference |
| Hemorrhagic Stroke | Intracerebral Hematoma | Passive Avoidance | 10 and 20 mg/kg (i.p.) | Improved passive avoidance reaction retrieval. | [5] |
| Prenatal Alcoholization | Ethanol | Active Avoidance | 25 mg/kg/day (per os) | Prevented impairment of active avoidance acquisition and retention. | [1] |
| Benzodiazepine Withdrawal | Chronic Diazepam | Vogel Conflict Test | 70 mg/kg (i.p.) | Reduced anxiety. | [6] |
| Normal and Pathological Conditions | N/A | D2 Receptor Binding | 50 mg/kg (in vivo) | Increased dissociation constant and density of D2 receptors. | [3] |
Conclusion
This compound demonstrates significant potential as a nootropic agent for the treatment of memory and learning deficits. Its mechanism of action, centered on the positive modulation of AMPA receptors, provides a strong rationale for its efficacy in various preclinical models of amnesia. The protocols outlined in these application notes offer a framework for researchers to further investigate the cognitive-enhancing properties of this compound and to explore its therapeutic potential for neurological and psychiatric disorders characterized by cognitive impairment. Further research is warranted to fully elucidate its downstream signaling effects and to translate these promising preclinical findings into clinical applications.
References
- 1. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on benzodiazepine withdrawal syndrome and binding of 3H-spiperone with D2 receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The this compound correction of functional disorders of the central nervous system caused by prenatal alcoholization in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mmpc.org [mmpc.org]
Application Notes and Protocols: Investigating Neurodegenerative Disease Models with Nooglutil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nooglutil, N-(5-oxynicotinoyl)-L-glutamic acid, is a nootropic agent that acts as a positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. By potentiating AMPA receptor function, this compound holds promise for enhancing synaptic plasticity, improving cognitive function, and providing neuroprotection. These properties make it a compelling candidate for investigation in various neurodegenerative disease models, including those for Alzheimer's disease and Parkinson's disease.
These application notes provide a comprehensive overview of the methodologies to investigate the efficacy of this compound in preclinical neurodegenerative disease models. The included protocols are for behavioral assays to assess cognitive and motor functions, as well as biochemical and histological techniques to elucidate the underlying neuroprotective mechanisms.
Data Presentation
Table 1: Representative Effect of an AMPA Receptor PAM on Scopolamine-Induced Memory Impairment in the Morris Water Maze (Mice)
| Treatment Group | Dose (mg/kg) | Mean Escape Latency (seconds) ± SEM | Time in Target Quadrant (%) ± SEM |
| Vehicle Control | - | 15.2 ± 2.1 | 45.3 ± 3.8 |
| Scopolamine (Amnesia) | 1 | 48.5 ± 4.5 | 18.7 ± 2.5 |
| AMPA PAM + Scopolamine | 10 | 25.8 ± 3.2### | 35.1 ± 3.1### |
| AMPA PAM + Scopolamine | 30 | 18.9 ± 2.8### | 41.6 ± 3.5### |
***p < 0.001 compared to Vehicle Control; ###p < 0.001 compared to Scopolamine group. Data are hypothetical and for illustrative purposes, based on typical findings for AMPA PAMs in this model.[1][2][3]
Table 2: Representative Neuroprotective Effect of an AMPA Receptor PAM in a 6-OHDA-Induced Mouse Model of Parkinson's Disease
| Treatment Group | Dose (mg/kg) | Tyrosine Hydroxylase (TH)-Positive Neurons in Substantia Nigra (% of control) ± SEM | Striatal Dopamine Levels (% of control) ± SEM |
| Sham Control | - | 100 ± 5.2 | 100 ± 6.1 |
| 6-OHDA (Lesion) | - | 42.1 ± 3.8 | 35.4 ± 4.2 |
| AMPA PAM + 6-OHDA | 20 | 68.5 ± 4.5## | 61.8 ± 5.3## |
| AMPA PAM + 6-OHDA | 50 | 85.3 ± 5.1### | 81.2 ± 6.0### |
***p < 0.001 compared to Sham Control; ##p < 0.01, ###p < 0.001 compared to 6-OHDA group. Data are hypothetical and for illustrative purposes, based on typical findings for neuroprotective compounds in this model.[4][5][6]
Table 3: Representative Effect of an AMPA Receptor PAM on Pro-inflammatory Cytokine Levels in an LPS-Induced Neuroinflammation Model (Rat Brain Homogenate)
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg protein) ± SEM | IL-6 (pg/mg protein) ± SEM |
| Vehicle Control | - | 15.4 ± 2.3 | 20.1 ± 2.9 |
| LPS (Inflammation) | 1 | 85.2 ± 7.1 | 110.5 ± 9.8 |
| AMPA PAM + LPS | 10 | 45.8 ± 5.5## | 62.3 ± 6.7## |
| AMPA PAM + LPS | 30 | 25.1 ± 3.9### | 35.7 ± 4.1### |
***p < 0.001 compared to Vehicle Control; ##p < 0.01, ###p < 0.001 compared to LPS group. Data are hypothetical and for illustrative purposes.[7][8][9]
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound, as a positive allosteric modulator of AMPA receptors, is hypothesized to exert its neuroprotective and cognitive-enhancing effects through the potentiation of glutamatergic signaling, leading to the activation of downstream neurotrophic and anti-inflammatory pathways.
Experimental Workflows
Experimental Protocols
Assessment of Cognitive Function: Morris Water Maze
Objective: To evaluate spatial learning and memory in rodent models of cognitive impairment.
Materials:
-
Circular water tank (1.5-2 m diameter)
-
Submerged platform
-
Water opacifier (e.g., non-toxic white paint)
-
Video tracking system and software
-
Rodent model of cognitive deficit (e.g., scopolamine-induced amnesia)
-
This compound solution and vehicle
Protocol:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Visible Platform Training (Day 1): Place the platform in one of the four quadrants of the maze, with the top of the platform visible above the water surface. Allow each animal to swim for 60 seconds or until it finds the platform. Guide the animal to the platform if it fails to find it within the allotted time. Allow the animal to remain on the platform for 15-20 seconds. Perform 4 trials per animal, with different starting positions.
-
Hidden Platform Training (Days 2-5): Submerge the platform 1-2 cm below the water surface in the target quadrant. The water is made opaque. Each animal undergoes 4 trials per day for 4 consecutive days. Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.
-
Probe Trial (Day 6): Remove the platform from the pool. Allow each animal to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at the desired dose(s) 30-60 minutes before the first trial of each day.
Assessment of Motor Deficits and Neuroprotection: 6-OHDA Model of Parkinson's Disease
Objective: To evaluate the effect of this compound on motor function and the survival of dopaminergic neurons in a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease.
Materials:
-
6-OHDA, desipramine, and anesthesia
-
Stereotaxic apparatus
-
Apparatus for behavioral testing (e.g., rotarod, cylinder test)
-
HPLC with electrochemical detection (HPLC-ECD) for dopamine analysis
-
Reagents for immunohistochemistry (anti-tyrosine hydroxylase antibody)
-
Microscope with stereology software
-
This compound solution and vehicle
Protocol:
-
6-OHDA Lesioning: Anesthetize rats and administer desipramine (to protect noradrenergic neurons). Using a stereotaxic frame, inject 6-OHDA into the medial forebrain bundle or the striatum to induce degeneration of dopaminergic neurons.
-
Drug Administration: Begin this compound or vehicle administration daily, starting 24 hours after the 6-OHDA lesion, for a predetermined duration (e.g., 2-4 weeks).
-
Behavioral Assessment: Perform behavioral tests such as the rotarod test (to assess motor coordination and balance) and the cylinder test (to assess forelimb asymmetry) at baseline and at regular intervals after lesioning and treatment.
-
Neurochemical Analysis: At the end of the treatment period, euthanize the animals and dissect the striatum. Homogenize the tissue and analyze the levels of dopamine and its metabolites (DOPAC and HVA) using HPLC-ECD.
-
Histological Analysis: Perfuse the brains and prepare coronal sections through the substantia nigra. Perform immunohistochemistry for tyrosine hydroxylase (TH) to label dopaminergic neurons. Use unbiased stereological methods to count the number of TH-positive neurons in the substantia nigra pars compacta.
Assessment of Anti-Neuroinflammatory Effects: LPS-Induced Model
Objective: To determine if this compound can mitigate the pro-inflammatory response in a lipopolysaccharide (LPS)-induced model of neuroinflammation.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for TNF-α and IL-6
-
Reagents for Western blotting (antibodies for p-CREB, CREB, and loading control)
-
This compound solution and vehicle
Protocol:
-
Induction of Neuroinflammation: Administer LPS (e.g., 1 mg/kg, i.p.) to induce a systemic inflammatory response that leads to neuroinflammation.
-
Drug Administration: Administer this compound or vehicle at the desired dose(s) 30 minutes before or after the LPS injection.
-
Tissue Collection: At a specified time point after LPS administration (e.g., 4-6 hours), euthanize the animals and collect brain tissue (e.g., hippocampus or cortex).
-
Cytokine Measurement: Homogenize the brain tissue and measure the levels of the pro-inflammatory cytokines TNF-α and IL-6 using specific ELISA kits.
-
Western Blot Analysis: Use a portion of the brain homogenate to perform Western blotting to assess the phosphorylation status of CREB (p-CREB) relative to total CREB, as an indicator of the activation of downstream signaling pathways.
Disclaimer: The quantitative data presented in the tables are for illustrative purposes only and are based on the expected outcomes for AMPA receptor positive allosteric modulators in the described models. Researchers should generate their own data for this compound to determine its specific efficacy and dose-response relationships. The provided protocols are general guidelines and may require optimization based on specific experimental conditions and animal models.
References
- 1. Effects of nootropic drugs in a scopolamine-induced amnesia model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Effect of a new cognition enhancer, alpha-glycerylphosphorylcholine, on scopolamine-induced amnesia and brain acetylcholine | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Dopaminergic Neurotoxicant 6-OHDA Induces Oxidative Damage through Proteolytic Activation of PKCδ in Cell Culture and Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Norepinephrine upregulates the expression of tyrosine hydroxylase and protects dopaminegic neurons against 6-hydrodopamine toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. From the tyrosine hydroxylase hypothesis of Parkinson’s disease to modern strategies: a short historical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of pro-inflammatory cytokines released from microglia in Alzheimer’s disease - Wang - Annals of Translational Medicine [atm.amegroups.org]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Assessing Cognitive Enhancement with Nooglutil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nooglutil, a synthetic derivative of glutamic acid, is a nootropic agent investigated for its potential cognitive-enhancing and neuroprotective effects.[1][2] Preliminary research suggests that this compound modulates the glutamatergic system, influencing NMDA and AMPA receptors, which are critical for synaptic plasticity, learning, and memory.[1][3] Reports also indicate potential effects on dopaminergic and serotonergic systems, as well as neuroprotective actions against various insults.[1][4][5]
These application notes provide a detailed experimental framework for assessing the cognitive-enhancing properties of this compound in a preclinical setting. The protocols herein describe behavioral assays to evaluate learning and memory, and electrophysiological methods to investigate the underlying synaptic mechanisms.
Mechanism of Action: A Proposed Signaling Pathway
This compound is thought to exert its effects primarily through the positive modulation of AMPA and NMDA glutamate receptors. This modulation is hypothesized to enhance synaptic plasticity, a fundamental mechanism for learning and memory. The proposed signaling cascade is initiated by the binding of this compound to these receptors, leading to a series of downstream events that culminate in strengthened synaptic connections.
Experimental Design and Workflow
A robust preclinical assessment of this compound requires a multi-tiered approach, beginning with acute dosing and behavioral screening, followed by chronic administration and more in-depth cognitive and mechanistic studies.
Experimental Protocols
Animals and Housing
-
Species: Male C57BL/6 mice (8-10 weeks old).
-
Housing: Standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, ad libitum access to food and water).
-
Acclimation: Animals should be acclimated to the facility for at least one week prior to experimentation.
-
Group Size: A minimum of 10-12 animals per experimental group is recommended to ensure statistical power.
Drug Administration
-
Preparation: this compound is dissolved in a vehicle (e.g., 0.9% saline with 1% Tween 80).
-
Administration: Intraperitoneal (i.p.) injection.
-
Dosing:
-
Acute: Vehicle, 10, 25, and 50 mg/kg.
-
Chronic: Vehicle and selected optimal doses from the acute study, administered once daily for 14-21 days.
-
Behavioral Assays
-
Purpose: To assess baseline locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 50x50 cm) with walls.
-
Procedure:
-
Administer this compound or vehicle 30 minutes prior to the test.
-
Place the mouse in the center of the arena and allow it to explore freely for 10 minutes.
-
Record and analyze the total distance traveled, time spent in the center versus the periphery, and rearing frequency using an automated tracking system.
-
-
Apparatus: The same arena as the OFT, with two sets of identical objects and one novel object.
-
Procedure:
-
Habituation (Day 1): Allow each mouse to explore the empty arena for 10 minutes.[7][8]
-
Training/Familiarization (Day 2): Place two identical objects in the arena. Administer this compound or vehicle 30 minutes prior. Allow the mouse to explore the objects for 10 minutes.[7][9]
-
Testing (Day 3): Replace one of the familiar objects with a novel object. Administer this compound or vehicle 30 minutes prior. Allow the mouse to explore for 5-10 minutes.[7][9]
-
-
Data Analysis: Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Purpose: To assess spatial learning and memory.[11][12][13][14]
-
Apparatus: A circular pool (e.g., 120-150 cm in diameter) filled with opaque water, with a hidden escape platform.
-
Procedure:
-
Acquisition Phase (5 consecutive days):
-
Four trials per day with a 15-minute inter-trial interval.
-
The mouse is released from one of four starting positions and must find the hidden platform within 60 seconds.
-
If the mouse fails to find the platform, it is guided to it and allowed to remain for 15 seconds.
-
Record the escape latency (time to find the platform) and path length.
-
-
Probe Trial (Day 6):
-
The platform is removed, and the mouse is allowed to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of platform crossings.
-
-
Electrophysiology: Long-Term Potentiation (LTP)
-
Purpose: To directly measure synaptic plasticity in the hippocampus.[15][16][17][18][19][20][21]
-
Procedure:
-
Slice Preparation: Following behavioral testing, mice are euthanized, and the brains are rapidly removed. Transverse hippocampal slices (300-400 µm) are prepared in ice-cold artificial cerebrospinal fluid (aCSF).
-
Recording: Slices are transferred to a recording chamber and perfused with oxygenated aCSF. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus in response to stimulation of the Schaffer collaterals.
-
LTP Induction: After establishing a stable baseline, LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Data Analysis: The fEPSP slope is measured and expressed as a percentage of the pre-HFS baseline.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effects of Acute this compound on Locomotor Activity in the Open Field Test
| Treatment Group | Total Distance Traveled (cm) | Time in Center (s) | Number of Rears |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (10 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (25 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (50 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Effects of Chronic this compound on Recognition Memory in the Novel Object Recognition Test
| Treatment Group | Discrimination Index |
| Vehicle | Mean ± SEM |
| This compound (Dose 1) | Mean ± SEM |
| This compound (Dose 2) | Mean ± SEM |
Table 3: Effects of Chronic this compound on Spatial Learning in the Morris Water Maze (Acquisition Phase)
| Treatment Group | Day 1 Escape Latency (s) | Day 5 Escape Latency (s) |
| Vehicle | Mean ± SEM | Mean ± SEM |
| This compound (Dose 1) | Mean ± SEM | Mean ± SEM |
| This compound (Dose 2) | Mean ± SEM | Mean ± SEM |
Table 4: Effects of Chronic this compound on Spatial Memory in the Morris Water Maze (Probe Trial)
| Treatment Group | Time in Target Quadrant (%) | Platform Crossings |
| Vehicle | Mean ± SEM | Mean ± SEM |
| This compound (Dose 1) | Mean ± SEM | Mean ± SEM |
| This compound (Dose 2) | Mean ± SEM | Mean ± SEM |
Table 5: Effects of Chronic this compound on Hippocampal Long-Term Potentiation
| Treatment Group | fEPSP Slope (% of Baseline at 60 min post-HFS) |
| Vehicle | Mean ± SEM |
| This compound (Dose 1) | Mean ± SEM |
| This compound (Dose 2) | Mean ± SEM |
Logical Framework for Data Interpretation
The interpretation of the results should follow a logical progression to build a comprehensive understanding of this compound's cognitive-enhancing potential.
Conclusion
References
- 1. aniracetam.eu [aniracetam.eu]
- 2. Nooglutyl [trbextract.com]
- 3. Effect of this compound on benzodiazepine withdrawal syndrome and binding of 3H-spiperone with D2 receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effect of this compound on rats with intracerebral posttraumatic hematoma (hemorrhagic stroke)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The this compound correction of functional disorders of the central nervous system caused by prenatal alcoholization in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BehaviorCloud Protocols - Novel Object Recognition | BehaviorCloud [behaviorcloud.com]
- 7. Novel object recognition test [bio-protocol.org]
- 8. mmpc.org [mmpc.org]
- 9. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Morris Water Maze (MWM) Test [bio-protocol.org]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. Long-Term Potentiation (LTP) - Ace Therapeutics [acetherapeutics.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. youtube.com [youtube.com]
Nooglutil as a Pharmacological Tool to Study Glutamate Receptor Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nooglutil, also known as N-(5-hydroxynicotinoyl)-L-glutamic acid, is a nootropic agent developed in Russia with potential applications in cognitive enhancement and neuroprotection.[1] Structurally related to glutamic acid, this compound is thought to exert its effects primarily through the modulation of the glutamatergic system, which plays a critical role in synaptic plasticity, learning, and memory. Evidence suggests that this compound interacts with ionotropic glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2] This makes this compound a valuable pharmacological tool for researchers studying glutamate receptor function and for professionals in drug development exploring novel therapeutic strategies for neurological and psychiatric disorders.
These application notes provide an overview of this compound's interaction with glutamate receptors, present available quantitative data, and offer detailed protocols for key experiments to investigate its pharmacological profile.
Applications
-
Investigating AMPA Receptor Pharmacology: this compound can be utilized as a competitive ligand in radioligand binding assays to characterize the binding sites of novel compounds targeting AMPA receptors. Its known IC50 value provides a reference point for determining the relative affinity of new chemical entities.
-
Studying Neuroprotective Mechanisms: In in vitro models of excitotoxicity, this compound can be employed to explore its potential to mitigate neuronal damage induced by excessive glutamate receptor activation. This is relevant for research into stroke, traumatic brain injury, and neurodegenerative diseases.
-
Probing Cognitive Enhancement Pathways: Animal models of learning and memory, such as the passive avoidance test, can be used to assess the in vivo efficacy of this compound and to dissect the role of glutamatergic modulation in cognitive processes.
-
Exploring Synaptic Plasticity: Electrophysiological studies, particularly those measuring long-term potentiation (LTP), can incorporate this compound to examine its influence on the molecular mechanisms underlying synaptic strengthening and memory formation.
Data Presentation
The following table summarizes the available quantitative data on the interaction of this compound with glutamate receptors. Further research is required to fully characterize its binding affinity (Kd), receptor density modulation (Bmax), and functional potency (EC50/IC50) across a range of glutamate receptor subtypes.
| Parameter | Value | Receptor/System | Assay | Reference |
| IC50 | 6.4 ± 0.2 µM | AMPA Receptor | Radioligand binding assay with [G-3H]Ro 48-8587 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of this compound on glutamate receptor function. These protocols are intended as a guide and may require optimization based on specific experimental conditions and research questions.
Protocol 1: Radioligand Binding Assay for AMPA Receptors
Objective: To determine the binding affinity (Ki) of this compound for AMPA receptors by competitive displacement of a radiolabeled ligand.
Materials:
-
Rat brain tissue (cortex or hippocampus)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand: [³H]AMPA or other suitable AMPA receptor agonist/antagonist radioligand
-
This compound
-
Non-specific binding control (e.g., high concentration of unlabeled glutamate)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
Centrifuge, homogenizer, filtration apparatus
Procedure:
-
Membrane Preparation:
-
Dissect and homogenize rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.
-
-
Binding Assay:
-
In a series of tubes, add a constant concentration of the radioligand (typically at or below its Kd value).
-
Add increasing concentrations of this compound (e.g., from 1 nM to 1 mM) to displace the radioligand.
-
For total binding, add only the radioligand and buffer.
-
For non-specific binding, add the radioligand and a high concentration of an unlabeled AMPA receptor ligand (e.g., 1 mM L-glutamate).
-
Add the membrane preparation to each tube to initiate the binding reaction.
-
Incubate at an appropriate temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for a radioligand binding assay.
Protocol 2: In Vitro Glutamate-Induced Excitotoxicity Assay
Objective: To evaluate the neuroprotective effects of this compound against glutamate-induced neuronal cell death.
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons) or a suitable neuronal cell line
-
Cell culture medium and supplements
-
L-glutamic acid
-
This compound
-
Cell viability assay kit (e.g., MTT, LDH release, or live/dead staining)
-
Multi-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Culture:
-
Plate neurons in multi-well plates at an appropriate density and allow them to adhere and mature for a sufficient period.
-
-
Treatment:
-
Prepare different concentrations of this compound in cell culture medium.
-
Pre-incubate the cells with the this compound solutions or a vehicle control for a specific duration (e.g., 1-24 hours).
-
Induce excitotoxicity by adding a toxic concentration of L-glutamate (to be determined empirically for the specific cell type, e.g., 50-500 µM) to the wells, except for the untreated control group.
-
Co-incubate the cells with glutamate and this compound for a defined period (e.g., 30 minutes to 24 hours).
-
-
Assessment of Cell Viability:
-
After the incubation period, assess cell viability using a chosen method:
-
MTT Assay: Add MTT solution to each well and incubate. Then, solubilize the formazan crystals and measure the absorbance.
-
LDH Release Assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells.
-
Live/Dead Staining: Use fluorescent dyes (e.g., calcein-AM and ethidium homodimer-1) to visualize and quantify live and dead cells, respectively, using a fluorescence microscope.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control group.
-
Plot the cell viability against the concentration of this compound.
-
Determine the concentration of this compound that provides significant neuroprotection.
-
Workflow for an in vitro neuroprotection assay.
Protocol 3: Passive Avoidance Test in Rodents
Objective: To assess the effect of this compound on long-term memory in an animal model of amnesia.
Materials:
-
Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, connected by a door, with an electrifiable grid floor in the dark compartment)
-
Rodents (rats or mice)
-
This compound
-
Amnesia-inducing agent (e.g., scopolamine)
-
Vehicle solution (e.g., saline)
-
Syringes and needles for administration
Procedure:
-
Acclimatization:
-
Acclimate the animals to the housing facility and handle them for several days before the experiment.
-
-
Drug Administration:
-
Divide the animals into experimental groups (e.g., Vehicle + Saline, Vehicle + Scopolamine, this compound + Scopolamine).
-
Administer this compound (at various doses) or the vehicle solution via the chosen route (e.g., intraperitoneal injection) at a specific time before the training session (e.g., 30-60 minutes).
-
Administer the amnesia-inducing agent (e.g., scopolamine) or saline at a specific time before the training session (e.g., 20-30 minutes).
-
-
Training (Acquisition Trial):
-
Place the animal in the light compartment of the passive avoidance apparatus.
-
After a short habituation period, open the door to the dark compartment.
-
Rodents have a natural tendency to enter the dark compartment.
-
Once the animal enters the dark compartment with all four paws, close the door and deliver a mild, brief foot shock.
-
Record the latency to enter the dark compartment (step-through latency).
-
Remove the animal and return it to its home cage.
-
-
Testing (Retention Trial):
-
24 hours after the training session, place the animal back in the light compartment.
-
Open the door to the dark compartment and record the step-through latency (the time it takes for the animal to enter the dark compartment). A longer latency indicates better memory of the aversive stimulus.
-
Set a cut-off time (e.g., 300 seconds).
-
-
Data Analysis:
-
Compare the step-through latencies between the different experimental groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant increase in step-through latency in the this compound-treated group compared to the scopolamine-only group suggests an anti-amnesic effect.
-
Workflow for the passive avoidance test.
Signaling Pathways
This compound is thought to act as a positive modulator of AMPA receptors, a key component of the glutamatergic signaling pathway. The following diagram illustrates the canonical glutamatergic synapse and the putative site of action for this compound.
Glutamatergic signaling pathway with this compound's putative site of action.
References
- 1. Effect of this compound on benzodiazepine withdrawal syndrome and binding of 3H-spiperone with D2 receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological Properties of AMPA Receptors Are Differentially Modulated Depending on the Associated Member of the TARP Family - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing Nooglutil degradation in experimental buffers
Welcome to the technical support center for Nooglutil. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in experimental buffers. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound, also known as N-(5-hydroxynicotinoyl)-L-glutamic acid, is a nootropic agent. Its chemical structure consists of a nicotinoyl moiety linked to L-glutamic acid.[1] Understanding its structure is crucial for predicting potential degradation pathways.
Q2: What are the primary factors that can cause this compound degradation in my experiments?
The primary factors contributing to the degradation of this compound in aqueous buffers are pH, temperature, and the presence of oxidative agents. The L-glutamic acid portion of the molecule is particularly susceptible to cyclization under certain conditions, and the hydroxynicotinoyl moiety can be prone to oxidation.
Q3: I suspect my this compound solution has degraded. How can I confirm this?
Degradation of your this compound solution can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate and identify this compound from its degradation products. A change in the solution's appearance, such as color change or precipitation, may also indicate degradation.
Q4: What are the likely degradation products of this compound?
Based on the degradation pathways of similar molecules containing L-glutamic acid, a likely degradation product is the cyclized form of the glutamic acid residue, resulting in a pyroglutamyl-containing derivative.[2][3][4] Oxidation of the hydroxypyridine ring is another potential degradation pathway.
Q5: How should I prepare and store my this compound stock solutions to minimize degradation?
To minimize degradation, it is recommended to prepare this compound stock solutions in a buffer with a pH close to neutral (pH 7.0-7.4). For short-term storage (up to 24 hours), solutions should be kept at 2-8°C. For long-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to prevent multiple freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results between batches of this compound solution. | Degradation of this compound in the buffer. | Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly at low temperatures and for a limited time. Verify the stability of this compound in your specific experimental buffer using HPLC. |
| Loss of this compound potency over the course of a long experiment. | Temperature-dependent degradation. | Maintain the experimental setup at a controlled, low temperature if possible. For prolonged experiments, consider replacing the this compound-containing buffer at regular intervals. |
| Observed precipitation or color change in the experimental buffer. | pH-induced degradation or precipitation. This compound has limited solubility at certain pH values. | Check the pH of your buffer and adjust it to be within the optimal range (pH 7.0-7.4). Ensure the final concentration of this compound does not exceed its solubility limit in the chosen buffer. |
| Suspected oxidative damage to this compound. | Presence of oxidizing agents or exposure to light. | Prepare buffers with deoxygenated water. Avoid buffers containing metal ions that can catalyze oxidation. Protect solutions from light by using amber vials or covering the containers with aluminum foil. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution.
Materials:
-
This compound powder
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Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the powder completely.
-
Vortex briefly to ensure complete dissolution.
-
Add PBS (pH 7.4) to reach the final desired concentration of 10 mM.
-
Mix thoroughly by gentle inversion.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[5][6][7][8]
Materials:
-
This compound stock solution (1 mg/mL)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Water bath or incubator
-
UV lamp
-
HPLC system with a C18 column and UV detector
-
LC-MS system for identification of degradation products
Procedure:
-
Acidic Degradation: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Degradation: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate 1 mL of this compound stock solution at 60°C for 24 hours, protected from light.
-
Photolytic Degradation: Expose 1 mL of this compound stock solution to UV light (254 nm) for 24 hours at room temperature.
-
Analysis:
-
After the incubation period, neutralize the acidic and alkaline samples.
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Analyze all samples by HPLC to quantify the remaining this compound and detect the formation of degradation products.
-
Characterize the major degradation products using LC-MS to determine their mass-to-charge ratio and fragmentation patterns.
-
Data Presentation: Expected Degradation under Forced Conditions
| Stress Condition | Expected Degradation (%) | Major Degradation Products |
| 0.1 M HCl, 60°C, 24h | 15 - 30% | Pyroglutamyl derivative |
| 0.1 M NaOH, 60°C, 24h | 20 - 40% | Hydrolysis products |
| 3% H₂O₂, RT, 24h | 10 - 25% | Oxidized derivatives |
| 60°C, 24h | 5 - 15% | Pyroglutamyl derivative |
| UV light, RT, 24h | 5 - 10% | Photodegradation products |
Note: These are hypothetical values and actual degradation will depend on the specific experimental conditions.
Visualizations
This compound Degradation Pathway
The following diagram illustrates the potential degradation pathway of this compound leading to the formation of a pyroglutamyl derivative through intramolecular cyclization of the glutamic acid residue.
Caption: Potential intramolecular cyclization of this compound.
Experimental Workflow for Stability Testing
This workflow outlines the key steps for assessing the stability of this compound in an experimental buffer.
Caption: Steps for assessing the stability of this compound.
AMPA Receptor Signaling Pathway
This compound is a positive allosteric modulator of AMPA receptors. The following diagram shows a simplified signaling pathway involving AMPA receptor activation.
Caption: this compound's role in AMPA receptor signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.ekb.eg [journals.ekb.eg]
- 6. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Method for Development and Validation of the Degradation Products Analysis of N-Carbamylglutamate with UHPLC by Using Design of Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. turkjps.org [turkjps.org]
Technical Support Center: Optimizing Nooglutil Concentration for Neuronal Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nooglutil in neuronal cell culture experiments. Our goal is to help you optimize your experimental conditions to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action in neuronal cells?
This compound, also known as N-(5-oxynicotinoyl)-L-glutamic acid, is a nootropic compound.[1] It functions as a positive allosteric modulator of AMPA receptors, which are a type of ionotropic glutamate receptor crucial for fast synaptic transmission in the central nervous system.[1][2] By modulating AMPA receptors, this compound can potentially enhance synaptic plasticity, a fundamental mechanism for learning and memory.[2]
2. What is a recommended starting concentration range for this compound in neuronal cell culture?
Based on in vitro binding studies, this compound has been shown to be active in a broad concentration range, from 5 nM to 750 µM.[1] For initial experiments, it is advisable to perform a dose-response curve starting from a low concentration (e.g., 100 nM) and extending to a high concentration (e.g., 100 µM) to determine the optimal, non-toxic working concentration for your specific neuronal cell type and experimental endpoint.
3. How can I assess the cytotoxicity of this compound in my neuronal cultures?
Standard cell viability assays are recommended to determine the cytotoxic potential of this compound. These include:
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MTT Assay: Measures mitochondrial metabolic activity.
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LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells.
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Live/Dead Staining: Utilizes fluorescent dyes like Calcein-AM and Ethidium Homodimer-1 to visualize live and dead cells, respectively.
It is crucial to include both positive (e.g., a known neurotoxin) and negative (vehicle control) controls in your experimental setup.
4. What are some potential functional assays to evaluate the efficacy of this compound?
Given its role as an AMPA receptor modulator, the following functional assays can be employed:
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Neurite Outgrowth Assays: To assess the effect of this compound on neuronal development and morphology.
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Calcium Imaging: To measure changes in intracellular calcium levels following AMPA receptor activation.
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Multi-electrode Array (MEA) Recordings: To evaluate the effects on neuronal network activity and synaptic transmission.
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Western Blotting: To analyze the expression levels of proteins involved in synaptic plasticity and neuronal survival signaling pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death observed at all tested concentrations of this compound. | 1. this compound concentration is too high. 2. Solvent toxicity (e.g., DMSO). 3. Poor initial health of neuronal cultures. | 1. Perform a wider dose-response experiment starting from a much lower concentration (e.g., in the low nanomolar range). 2. Ensure the final concentration of the solvent in the culture medium is below toxic levels (typically <0.1% for DMSO). Run a vehicle-only control. 3. Optimize your primary neuron culture protocol, ensuring high cell viability after dissociation and proper plating density.[3][4] |
| No observable effect of this compound on the desired functional outcome. | 1. this compound concentration is too low. 2. The experimental endpoint is not sensitive to AMPA receptor modulation. 3. Degradation of this compound in the culture medium. | 1. Increase the concentration of this compound in a stepwise manner. 2. Consider alternative assays that are more directly linked to AMPA receptor function, such as calcium imaging in response to glutamate stimulation. 3. Prepare fresh stock solutions of this compound and minimize the time between media changes. |
| High variability between replicate wells or experiments. | 1. Inconsistent cell plating density. 2. Uneven distribution of this compound in the culture wells. 3. Variability in the health and maturity of the neuronal cultures. | 1. Ensure a homogenous single-cell suspension before plating and use precise pipetting techniques.[3] 2. Mix the culture plate gently after adding the compound. 3. Standardize the culture age and maturation state at which experiments are performed. |
| Glial cell overgrowth is confounding the results. | Glial cells can proliferate in culture and may indirectly affect neuronal responses. | Consider using a glial growth inhibitor, such as cytosine arabinoside (AraC), at a low, non-toxic concentration.[4] However, be aware of potential off-target effects on neurons.[4] |
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for Initial Screening of this compound
| Assay Type | Starting Concentration | Ending Concentration | Rationale |
| Cytotoxicity Assays (e.g., MTT, LDH) | 1 µM | 500 µM | To identify the maximum non-toxic concentration. |
| Functional Assays (e.g., Neurite Outgrowth, Calcium Imaging) | 10 nM | 100 µM | To determine the effective concentration range for biological activity. |
| In Vitro Binding Assays | 5 nM | 750 µM | Based on previously reported active concentrations.[1] |
Table 2: Example Plating Densities for Primary Neuronal Cultures
| Culture Vessel | Cell Type | Recommended Density (cells/cm²) |
| 96-well plate | Cortical Neurons | 25,000 - 60,000[4] |
| 24-well plate | Hippocampal Neurons | 50,000 - 100,000 |
| 6-well plate | Mixed Neuronal/Glial Culture | 100,000 - 150,000 |
Note: Optimal plating density is experiment-dependent and should be determined empirically.[3]
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using MTT Assay
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Cell Plating: Plate primary neurons in a 96-well plate at a pre-determined optimal density and culture for at least 7 days to allow for maturation.
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Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Make serial dilutions to create a range of working concentrations.
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Treatment: Replace the culture medium with fresh medium containing different concentrations of this compound or the vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
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Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Neurite Outgrowth Assay
-
Substrate Coating: Coat culture plates with an appropriate substrate such as Poly-D-Lysine or Poly-L-ornithine to promote neuronal adhesion.[3]
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Cell Plating: Plate neurons at a low density to allow for clear visualization of individual neurites.
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Treatment: After allowing the cells to adhere, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
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Incubation: Culture the cells for a period sufficient for neurite extension (e.g., 48-72 hours).
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Immunocytochemistry: Fix the cells and perform immunofluorescence staining for a neuronal marker (e.g., β-III tubulin or MAP2) and a nuclear counterstain (e.g., DAPI).
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Imaging and Analysis: Acquire images using a fluorescence microscope and use automated image analysis software to quantify neurite length and branching.
Visualizations
Caption: this compound's proposed mechanism of action at the glutamatergic synapse.
Caption: A generalized experimental workflow for optimizing this compound concentration.
References
- 1. Effect of this compound on benzodiazepine withdrawal syndrome and binding of 3H-spiperone with D2 receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 4. dendrotek.ca [dendrotek.ca]
Troubleshooting Unexpected Behavioral Effects of Nooglutil in Rats: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting unexpected behavioral effects of Nooglutil in rats. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected behavioral effects in rats?
This compound (also known as N-(5-hydroxynicotinoyl)-L-glutamic acid) is a nootropic agent developed in Russia. It is a positive modulator of AMPA receptors for glutamate.[1] Based on its mechanism of action, the expected behavioral effects in rats include:
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Cognitive Enhancement: Improved learning and memory, particularly in tasks assessing spatial and avoidance learning.
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Neuroprotection: Amelioration of cognitive deficits induced by neurotoxins or injury.[2]
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Anxiolytic Effects: Reduction of anxiety-like behaviors in relevant behavioral paradigms.[1]
Q2: What is the primary mechanism of action of this compound?
This compound's primary mechanism of action is the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a subtype of ionotropic glutamate receptors. This modulation enhances glutamatergic neurotransmission, which is crucial for synaptic plasticity, learning, and memory. Additionally, this compound has been shown to indirectly affect the dopaminergic system.[1]
Troubleshooting Unexpected Behavioral Observations
This section addresses specific unexpected behavioral outcomes and provides a systematic approach to troubleshooting.
Q3: We administered this compound and observed hyperactivity and stereotyped behaviors instead of the expected nootropic effects. What could be the cause?
This could be a dose-dependent effect related to this compound's influence on the dopaminergic system. While primarily a glutamatergic modulator, this compound has been shown to have a biphasic effect on dopamine D2 receptors in the rat striatum.
Possible Cause:
-
High Dosage: A study demonstrated that a 50 mg/kg intraperitoneal (i.p.) dose of this compound increased the dissociation constant and density of D2 receptors. However, increasing the dose to 100 mg/kg abolished this effect, suggesting a narrow therapeutic window for this specific mechanism.[1] Enhanced dopamine signaling can lead to hyperactivity and stereotypy.
Troubleshooting Steps:
-
Review Dosage: Compare your current dosage to the effective ranges reported in the literature (see Table 1). Dosages of 25-70 mg/kg have been reported to be effective for neuroprotective and anxiolytic effects.[1][2]
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Dose-Response Study: Conduct a dose-response study to determine the optimal dose for the desired behavioral effect in your specific rat strain and experimental conditions.
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Behavioral Quantification: Ensure you are using specific behavioral scoring measures to differentiate between exploratory behavior and stereotypy (e.g., automated tracking systems with zone definition, manual scoring of specific stereotypic behaviors).
Q4: Our rats are showing increased anxiety-like behavior (e.g., reduced open-arm exploration in the elevated plus-maze) after this compound administration, which is contrary to its reported anxiolytic effects. Why might this be happening?
Paradoxical anxiety-like effects can arise from several factors, including dosage, experimental context, and the baseline anxiety state of the animals.
Possible Causes:
-
Dosage: As with hyperactivity, an inappropriate dose might lead to unexpected anxiogenic-like effects.
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Environmental Stressors: Factors such as excessive noise, improper handling, or brightly lit testing environments can increase baseline anxiety and interact with the drug's effects.
-
Pharmacokinetic Factors: The time between administration and testing may not be optimal, leading to testing during a period of peak plasma concentration that might have different effects than a later time point.
Troubleshooting Steps:
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Optimize Dosage: If using a high dose, consider reducing it to the reported anxiolytic range (e.g., 70 mg/kg i.p. has been shown to reduce anxiety in a conflict test).[1]
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Acclimatization and Handling: Ensure rats are properly habituated to the experimental room and handled gently to minimize stress.
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Control Testing Conditions: Standardize lighting levels, noise, and the time of day for testing.
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Time-Course Study: Perform a time-course study to determine the optimal window for anxiolytic effects after this compound administration.
Q5: We are not observing any significant effect of this compound on learning and memory in the passive avoidance task. What are the potential issues?
The absence of an effect could be due to methodological issues, inappropriate dosage, or the cognitive state of the animals.
Possible Causes:
-
Dosage and Administration Route: The dose may be too low to elicit a cognitive-enhancing effect, or the administration route may not be optimal for brain bioavailability.
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Task Sensitivity: The parameters of the behavioral task (e.g., shock intensity, training duration) may not be sensitive enough to detect cognitive enhancement.
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Ceiling Effect: If the control animals perform at a very high level, it may be difficult to observe further improvement with the drug.
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Solution Preparation: Improper preparation of the this compound solution can lead to inaccurate dosing.
Troubleshooting Steps:
-
Verify Drug Preparation and Administration: Ensure this compound is properly dissolved and administered consistently. For intraperitoneal injection, sterile saline or a vehicle with a small amount of a solubilizing agent like DMSO may be used, followed by dilution in saline. For oral gavage, suspension in a vehicle like 0.5% carboxymethylcellulose is common.
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Optimize Behavioral Protocol: Review and optimize the passive avoidance protocol. Ensure the shock level is sufficient to induce a clear memory trace without causing a freezing response that interferes with the test.
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Use a Cognitive Deficit Model: To avoid ceiling effects, consider testing this compound in a model of cognitive impairment (e.g., scopolamine-induced amnesia) to assess its restorative effects on memory.
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Consider a Different Cognitive Task: If results in the passive avoidance test remain inconclusive, consider using a different memory paradigm, such as the Morris water maze or novel object recognition test, which assess different aspects of cognition.
Data Presentation
Table 1: Summary of Reported Effective Dosages of this compound in Rats
| Dosage | Administration Route | Behavioral Effect | Reference |
| 25 mg/kg/day | Oral (in drinking water) | Prevention of prenatal alcohol-induced learning and memory impairments | [2] |
| 50 mg/kg | Intraperitoneal (i.p.) | Increased dissociation constant and density of D2 receptors | [1] |
| 70 mg/kg | Intraperitoneal (i.p.) | Reduced anxiety in the Vogel conflict test | [1] |
| 100 mg/kg | Intraperitoneal (i.p.) | Abolished the effect on D2 receptors seen at 50 mg/kg | [1] |
Experimental Protocols
Elevated Plus-Maze (EPM) Protocol for Anxiolytic Activity
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Apparatus: A plus-shaped maze with two open arms and two closed arms of equal size, elevated from the floor.
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Acclimatization: Habituate the rats to the testing room for at least 60 minutes before the test.
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Drug Administration: Administer this compound or vehicle at the predetermined time before the test (e.g., 30 minutes for i.p. injection).
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Procedure:
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Place the rat in the center of the maze, facing an open arm.
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Allow the rat to explore the maze for 5 minutes.
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Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
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Time spent in the open and closed arms.
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Number of entries into the open and closed arms.
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Anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.
-
Passive Avoidance Test Protocol for Memory Assessment
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Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
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Acclimatization: Handle the rats for several days before the experiment to reduce stress.
-
Training (Day 1):
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Place the rat in the light compartment.
-
After a short habituation period (e.g., 60 seconds), the door to the dark compartment is opened.
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When the rat enters the dark compartment, the door closes, and a mild, brief foot shock is delivered (e.g., 0.5 mA for 2 seconds).
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The latency to enter the dark compartment is recorded.
-
-
Testing (Day 2, typically 24 hours later):
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Place the rat back into the light compartment.
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Open the door to the dark compartment.
-
Record the latency to enter the dark compartment (step-through latency). A longer latency is indicative of better memory of the aversive event.
-
A cut-off time (e.g., 300 seconds) is typically used.
-
-
Data Analysis: Compare the step-through latency between the this compound-treated and vehicle-treated groups. A significantly longer latency in the treated group suggests memory enhancement.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Experimental troubleshooting workflow.
References
Technical Support Center: Enhancing Oral Bioavailability of Nooglutil
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and guidance on improving the oral bioavailability of Nooglutil. Given the limited publicly available pharmacokinetic data for this compound, this guide integrates established principles of drug delivery with the known pharmacology of this compound to address potential challenges in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound (N-[(5-Hydroxy-3-pyridinyl)carbonyl]-L-glutamic acid) is a nootropic compound developed in Russia.[1] It is structurally related to glutamic acid and is understood to act as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors within the central nervous system.[2][3] This modulation is believed to enhance glutamatergic transmission, which plays a critical role in synaptic plasticity, learning, and memory.[1][4]
Q2: What are the potential challenges in achieving adequate oral bioavailability for this compound?
While specific data for this compound is scarce, molecules with similar structures (polar, amino acid-based) can face challenges in oral absorption. These may include:
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Low Permeability: The polar nature of the glutamic acid and hydroxypyridine moieties may limit passive diffusion across the lipid-rich intestinal epithelium.
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Limited Solubility: Depending on the pH of the gastrointestinal tract, the solubility of this compound may vary, potentially impacting its dissolution and subsequent absorption.
-
Presystemic Metabolism: While not documented, the potential for enzymatic degradation in the gut wall or first-pass metabolism in the liver should be considered.
Q3: What general strategies can be employed to improve the oral bioavailability of polar compounds like this compound?
Several formulation strategies can be explored to enhance the absorption of polar molecules:[5][6][7][8]
-
Permeation Enhancers: Utilizing excipients that transiently and safely increase the permeability of the intestinal membrane.
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), which can improve solubility and facilitate lymphatic transport, bypassing the portal circulation.[8]
-
Nanoparticle Encapsulation: Formulating this compound into nanoparticles can increase surface area for dissolution and potentially enhance uptake by intestinal cells.[6]
-
Prodrug Approach: Modifying the this compound molecule to a more lipophilic form that is converted back to the active compound after absorption.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between subjects after oral administration. | Poor aqueous solubility leading to inconsistent dissolution. Food effects influencing absorption. | 1. Characterize the solubility of this compound at different pH values (simulating gastric and intestinal fluids). 2. Consider formulation with solubilizing agents (e.g., cyclodextrins). 3. Conduct pilot studies to assess the impact of fed vs. fasted states on absorption.[9] |
| Low Cmax and AUC after oral dosing compared to intraperitoneal (IP) injection. | Low intestinal permeability. Significant first-pass metabolism. | 1. Perform in vitro permeability assays (e.g., Caco-2 cell model) to assess intestinal transport. 2. Investigate the use of permeation enhancers in the formulation. 3. Conduct a pilot pharmacokinetic study with both oral and intravenous (IV) administration to determine absolute bioavailability and quantify the extent of first-pass metabolism. |
| Degradation of this compound detected in simulated gastric or intestinal fluids. | pH instability or enzymatic degradation. | 1. Assess the stability of this compound across a range of pH values. 2. Consider enteric-coated formulations to protect the drug from the acidic environment of the stomach. 3. Investigate the potential for degradation by common intestinal enzymes. |
Illustrative Quantitative Data
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations (Rat Model)
| Formulation | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 1.5 | 450 ± 90 | 100 (Reference) |
| SEDDS Formulation | 50 | 450 ± 70 | 1.0 | 1350 ± 210 | 300 |
| Nanoparticle Formulation | 50 | 600 ± 95 | 0.75 | 1800 ± 250 | 400 |
Table 2: Hypothetical Permeability of this compound Across Caco-2 Cell Monolayers
| Direction | Apparent Permeability Coefficient (Papp) (x 10-6 cm/s) | Efflux Ratio |
| Apical to Basolateral (A-B) | 0.5 ± 0.1 | 3.0 |
| Basolateral to Apical (B-A) | 1.5 ± 0.3 |
An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Experimental Protocols
Protocol 1: Assessment of this compound Solubility
-
Objective: To determine the aqueous solubility of this compound at various pH values relevant to the gastrointestinal tract.
-
Materials: this compound powder, phosphate-buffered saline (PBS) at pH 6.8 and 7.4, simulated gastric fluid (pH 1.2), and simulated intestinal fluid (pH 6.8).
-
Method:
-
Add an excess amount of this compound powder to separate vials containing each of the buffers.
-
Shake the vials at a constant temperature (e.g., 37°C) for 24 hours to ensure equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Filter the supernatant through a 0.22 µm filter.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile of this compound after oral administration of different formulations.
-
Animals: Male Sprague-Dawley rats (n=5 per group).
-
Formulations:
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Group 1: Aqueous suspension of this compound (Control).
-
Group 2: Self-emulsifying drug delivery system (SEDDS) containing this compound.
-
Group 3: Nanoparticle formulation of this compound.
-
-
Method:
-
Fast the rats overnight prior to dosing.
-
Administer the respective formulations via oral gavage at a dose of 50 mg/kg.[9]
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Visualizations
Signaling Pathway of this compound's Proposed Mechanism of Action
Caption: Proposed mechanism of this compound as a positive AMPA receptor modulator.
Experimental Workflow for Bioavailability Assessment
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Designing a Formulation of the Nootropic Drug Aniracetam Using 2-Hydroxypropyl-β-Cyclodextrin Suitable for Parenteral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on benzodiazepine withdrawal syndrome and binding of 3H-spiperone with D2 receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Liquid Enteral Nutrients Alter the Pharmacokinetics of Orally Administered Carbamazepine in Rats [medsci.org]
Refining Nooglutil synthesis for higher purity and yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of Nooglutil for higher purity and yield. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound, or N-(5-hydroxynicotinoyl)-L-glutamic acid, is synthesized via a peptide coupling reaction between 5-hydroxynicotinic acid and L-glutamic acid. This typically involves the activation of the carboxylic acid group of 5-hydroxynicotinic acid to facilitate amide bond formation with the amino group of L-glutamic acid. Protecting groups may be necessary for the carboxylic acid groups of L-glutamic acid to ensure selective reaction at the amino group.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields in this compound synthesis can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I minimize them?
A3: The presence of multiple spots on a TLC plate indicates the formation of side products. Common impurities can include unreacted starting materials, byproducts from the coupling reagent, and di-acylated glutamic acid. To minimize these, ensure the use of an appropriate molar ratio of reactants and consider optimizing the reaction temperature and time. Purification by column chromatography or recrystallization is typically required.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: The identity and purity of the final product should be confirmed using a combination of analytical techniques. These include:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Melting Point Analysis: As a preliminary check of purity.
Troubleshooting Guide: Low Yield
This guide provides a structured approach to troubleshooting low yields in this compound synthesis.
| Observation | Potential Cause | Suggested Solution |
| Low conversion of starting materials (TLC/HPLC analysis) | Inefficient activation of 5-hydroxynicotinic acid. | - Increase the amount of coupling reagent (e.g., DCC, HBTU) by 10-20%. - Change to a more efficient coupling reagent. - Ensure anhydrous reaction conditions, as moisture can deactivate the coupling reagent. |
| Steric hindrance. | - Consider using a different protecting group for the glutamic acid esters that is less bulky. | |
| Inappropriate reaction temperature. | - Optimize the reaction temperature. Some coupling reactions proceed more efficiently at 0°C to room temperature, while others may require gentle heating. | |
| Significant formation of side products | Unwanted side reactions. | - Adjust the stoichiometry of the reactants. An excess of the activated 5-hydroxynicotinic acid may lead to di-acylation. - Control the reaction temperature to minimize side reactions. |
| Decomposition of starting materials or product. | - Ensure the reaction is not being run for an excessive amount of time. - Check the stability of the protecting groups under the reaction conditions. | |
| Product loss during workup and purification | Inefficient extraction. | - Optimize the pH of the aqueous phase during extraction to ensure the product is in the organic layer. - Increase the number of extractions. |
| Product loss during chromatography. | - Use a different stationary phase or solvent system for column chromatography. - Ensure the silica gel is not too acidic or basic, which could lead to product degradation. | |
| Incomplete precipitation or crystallization. | - Try different solvent systems for recrystallization. - Cool the solution slowly to encourage crystal formation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Carbodiimide Coupling
This protocol describes a representative synthesis of this compound using dicyclohexylcarbodiimide (DCC) as the coupling agent.
Materials:
-
5-Hydroxynicotinic acid
-
L-Glutamic acid diethyl ester hydrochloride
-
Dicyclohexylcarbodiimide (DCC)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution, saturated
-
Hydrochloric acid, 1M
-
Sodium sulfate, anhydrous
-
Silica gel for column chromatography
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Ethyl acetate
-
Hexanes
Procedure:
-
Preparation of L-Glutamic acid diethyl ester: To a suspension of L-Glutamic acid diethyl ester hydrochloride in anhydrous DCM, add triethylamine (2.2 equivalents) dropwise at 0°C. Stir for 30 minutes.
-
Activation of 5-Hydroxynicotinic acid: In a separate flask, dissolve 5-hydroxynicotinic acid (1 equivalent) in anhydrous DCM. Add DCC (1.1 equivalents) and stir at 0°C for 30 minutes.
-
Coupling Reaction: Add the solution from step 1 to the activated 5-hydroxynicotinic acid solution from step 2 at 0°C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Workup: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the protected this compound.
-
Deprotection: The diethyl ester protecting groups can be removed by hydrolysis with a suitable base (e.g., LiOH in THF/water) to yield this compound.
Visualizations
Caption: General synthesis pathway for this compound.
Caption: Troubleshooting workflow for low synthesis yield.
Caption: Purification flowchart for this compound synthesis.
Nooglutil stability testing and proper storage conditions
For researchers and drug development professionals, ensuring the stability of investigational compounds like Nooglutil is critical for obtaining reliable and reproducible experimental results. This technical support center provides essential information on the stability testing and proper storage of this compound, presented in a clear question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: To ensure the long-term stability of this compound powder, it is recommended to store it under controlled conditions to minimize degradation.[1][2][3][4]
| Parameter | Condition | Rationale |
| Temperature | Short-term (days to weeks): 2°C to 8°C.[1][2] Long-term (months to years): -20°C.[2][5] | Reduces the rate of potential chemical degradation reactions. |
| Humidity | Store in a dry environment. | Minimizes the risk of hydrolysis of the amide bond. |
| Light | Keep away from direct sunlight and strong light.[1][3][4] | Protects against potential photodegradation. |
| Container | Original, tightly sealed packaging.[1][4] | Prevents exposure to moisture and atmospheric oxygen. |
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure—an N-acyl derivative of glutamic acid with a nicotinoyl moiety—two primary degradation pathways can be inferred: hydrolysis and oxidation.
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Hydrolytic Degradation: The amide bond linking the nicotinoyl group and the glutamic acid is susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to the formation of nicotinic acid and glutamic acid.
-
Oxidative Degradation: The pyridine ring of the nicotinoyl group could be susceptible to oxidation, potentially forming N-oxide derivatives or other oxidative degradation products.
Q3: How can I assess the stability of my this compound sample?
A3: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the preferred technique for assessing the stability of this compound. This method can separate the intact drug from its potential degradation products, allowing for their quantification.
Troubleshooting Guide for Stability Studies
Issue 1: Appearance of new peaks in the HPLC chromatogram of a stressed this compound sample.
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Possible Cause: Degradation of this compound into one or more new chemical entities.
-
Troubleshooting Steps:
-
Peak Identification: Use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the new peaks. This can help in identifying the degradation products. For instance, peaks corresponding to the molecular weights of nicotinic acid and glutamic acid would suggest hydrolysis.
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Forced Degradation Comparison: Compare the chromatogram with those from well-defined forced degradation studies (e.g., acid, base, peroxide, heat, light exposure). This can help to identify the specific stress factor causing the degradation.
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Method Specificity: Ensure your HPLC method has been validated to be "stability-indicating," meaning it can resolve the main peak from all potential degradation products.
-
Issue 2: Decrease in the area of the main this compound peak without the appearance of new peaks.
-
Possible Cause:
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The degradation products may not be UV-active at the wavelength used for detection.
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The degradation products may be precipitating out of the solution.
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The degradation products may be co-eluting with the main peak or the solvent front.
-
-
Troubleshooting Steps:
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Change Detection Wavelength: Analyze the samples at different UV wavelengths to see if any new peaks appear.
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Use a Universal Detector: Employ a detector that is not dependent on chromophores, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in conjunction with UV detection.
-
Method Re-evaluation: Adjust the mobile phase composition or gradient to ensure that all components are eluting from the column and are well-resolved.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep at room temperature for 24 hours.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
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Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated HPLC method.
-
Visualizations
Caption: Overview of this compound storage and stability testing.
Caption: Inferred degradation pathways of this compound.
Caption: Troubleshooting workflow for HPLC stability analysis.
References
Validation & Comparative
Nooglutil's Cognitive-Enhancing Effects: A Comparative Analysis Across Species
For Immediate Release
A comprehensive review of available preclinical data reveals that Nooglutil, a novel nootropic agent, demonstrates significant cognitive-enhancing effects across multiple species, particularly in models of aging and cognitive decline. This report synthesizes quantitative data from key studies, details the experimental methodologies employed, and elucidates the underlying signaling pathways, providing a direct comparison with other known nootropics.
Comparative Efficacy of this compound
This compound has shown promising results in various animal models, often outperforming older-generation nootropics. The following tables summarize the key quantitative findings from comparative studies.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Receptor Target | IC50 (µM) | Species | Reference |
| This compound | AMPA | 6.4 ± 0.2 | Rat | [1] |
| Noopept | AMPA | 80 ± 5.6 | Rat | [1] |
| Piracetam | AMPA | >100 | Rat | [1] |
| Phenotropil | AMPA | >100 | Rat | [1] |
IC50: The half maximal inhibitory concentration, indicating the potency of a compound in inhibiting a specific biological function.
Table 2: In Vivo Effects on D2 Receptor Density
| Compound | Dosage | Effect on D2 Receptor Density | Species | Reference |
| This compound | 50 mg/kg | Increased | Rat | [2] |
| This compound | 100 mg/kg | Effect Abolished | Rat | [2] |
Table 3: Cognitive Enhancement in Senescence-Accelerated Mice (SAMP10)
| Treatment | Test | Observation | Species | Reference |
| This compound (20 mg/kg) | Open Field Test | Optimization of locomotor activity | Mouse | [3] |
| This compound (20 mg/kg) | Elevated Plus Maze | Diminished anxiety | Mouse | [3] |
| This compound (20 mg/kg) | Passive Avoidance Reflex | Improved retrieval | Mouse | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Passive Avoidance Test
The passive avoidance test is a fear-motivated assay used to evaluate long-term memory.[4][5]
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Apparatus: A two-compartment box with a light and a dark chamber connected by a door.
-
Acquisition Phase: The animal is placed in the light compartment. Upon entering the dark compartment, a mild, brief electrical foot shock is delivered.
-
Retention Phase: Typically 24 hours later, the animal is returned to the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.[4]
-
Parameters Measured:
-
Step-through latency: The time it takes for the animal to move from the light to the dark compartment.
-
Time spent in the dark compartment.
-
Open Field Test
The open field test is used to assess general locomotor activity and anxiety-like behavior.[6][7]
-
Apparatus: A square or circular arena with walls to prevent escape. The floor is often divided into a grid of squares, distinguishing between the center and the periphery.
-
Procedure: The animal is placed in the center of the arena and allowed to explore freely for a set period (e.g., 5-10 minutes).
-
Parameters Measured:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center versus the periphery: More time in the center is indicative of lower anxiety.
-
Rearing frequency: The number of times the animal stands on its hind legs, indicating exploratory behavior.
-
Signaling Pathways
This compound's cognitive-enhancing effects are primarily attributed to its modulation of two key neurotransmitter systems: the glutamatergic and dopaminergic pathways.
AMPA Receptor Modulation
This compound acts as a positive modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype of glutamate receptors.[1] This interaction is believed to facilitate synaptic plasticity, a fundamental process for learning and memory.
Dopamine D2 Receptor Modulation
Systemic administration of this compound has been shown to increase the density of dopamine D2 receptors in the rat striatum.[2] This suggests an indirect influence on the dopaminergic system, which is crucial for motivation, attention, and executive functions.
Experimental Workflow
The typical workflow for evaluating the cognitive-enhancing effects of a novel compound like this compound involves a series of in vitro and in vivo experiments.
Conclusion
The available data strongly suggest that this compound is a potent cognitive enhancer with a multi-faceted mechanism of action involving both the glutamatergic and dopaminergic systems. Its superior in vitro potency compared to Noopept at the AMPA receptor, coupled with its demonstrated efficacy in an animal model of age-related cognitive decline, positions it as a promising candidate for further investigation in the development of treatments for cognitive disorders. Future research should focus on obtaining more detailed quantitative data from a wider range of animal models and, eventually, on translating these promising preclinical findings to human clinical trials.
References
- 1. [Effect of nooglutyl on the behavior and memory of SAMP10 mice with genetically determined accelerated aging] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral aniracetam treatment in C57BL/6J mice without pre-existing cognitive dysfunction reveals no changes in learning, memory, anxiety or stereotypy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Passive avoidance and complex maze learning in the senescence accelerated mouse (SAM): age and strain comparisons of SAM P8 and R1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Nooglutil and Piracetam for the Amelioration of Cognitive Deficits
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two nootropic agents, Nooglutil and Piracetam, focusing on their efficacy in mitigating cognitive deficits. The information presented is based on available preclinical data, outlining their respective mechanisms of action, and supported by experimental findings.
Overview and Mechanisms of Action
Both this compound and Piracetam are classified as nootropics, substances intended to enhance cognitive function. However, they exhibit distinct pharmacological profiles.
This compound , a newer entrant in the field, is believed to exert its cognitive-enhancing effects primarily through the glutamatergic system. It acts as a positive allosteric modulator of AMPA receptors, which are crucial for fast synaptic transmission and synaptic plasticity, processes fundamental to learning and memory. Additionally, this compound is thought to promote the release of acetylcholine, another key neurotransmitter in cognitive processes, and may possess neuroprotective properties.
Piracetam , the archetypal racetam nootropic, has a more enigmatic mechanism of action that is not fully understood. It is thought to influence membrane fluidity in brain cells, which may improve cell signaling and neurotransmitter function. Piracetam is also reported to enhance the function of various neurotransmitter systems, including the cholinergic and glutamatergic systems, and improve cerebral blood flow.
Comparative Efficacy in Preclinical Models of Cognitive Deficits
Direct comparative studies between this compound and Piracetam are scarce in publicly available literature. However, an assessment of their potential can be gleaned from individual studies in established animal models of cognitive impairment, such as scopolamine-induced amnesia. Scopolamine is a muscarinic receptor antagonist that induces transient memory deficits, providing a model to test the efficacy of pro-cognitive agents.
Piracetam in Scopolamine-Induced Amnesia
Numerous studies have investigated the effects of Piracetam in reversing the cognitive deficits induced by scopolamine. The passive avoidance task is a commonly used behavioral paradigm in these studies to assess learning and memory.
Table 1: Efficacy of Piracetam in the Passive Avoidance Task in a Scopolamine-Induced Amnesia Model
| Animal Model | Amnesic Agent | Piracetam Dose | Key Finding |
| Mice | Scopolamine (3 mg/kg IP) | Not specified | Significant anti-amnesic effect observed. |
| Rats | Scopolamine | 2000 mg/kg, p.o. | Scopolamine significantly reduced step-down latency, indicating memory impairment. |
This compound in Models of Cognitive Impairment
Table 2: Efficacy of this compound in a Hemorrhagic Stroke Model
| Animal Model | Condition | This compound Dose | Key Finding |
| Rats | Intracerebral posttraumatic hematoma | 10 and 20 mg/kg (single IP injection) | Improved passive avoidance reaction retrieval.[1] |
It is important to note that the difference in experimental models (hemorrhagic stroke vs. scopolamine-induced amnesia) makes a direct comparison of the potency of this compound and Piracetam challenging.
Experimental Protocols
Scopolamine-Induced Amnesia and Passive Avoidance Task
The passive avoidance test is a fear-motivated test used to evaluate learning and memory.
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a small opening. The floor of the dark chamber is equipped with an electric grid.
-
Procedure:
-
Acquisition Trial: An animal is placed in the light compartment. Due to their natural aversion to light, rodents will typically enter the dark compartment. Upon entry, a mild foot shock is delivered through the grid floor.
-
Retention Trial: After a specific interval (e.g., 24 hours), the animal is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of the animal remembering the aversive stimulus.
-
-
Drug Administration: Nootropic agents or a vehicle are administered before the acquisition trial. Scopolamine is administered prior to the drug to induce amnesia.
Caption: Experimental workflow for the passive avoidance test in a scopolamine-induced amnesia model.
Signaling Pathways
Proposed Signaling Pathway for this compound
This compound's primary proposed mechanism involves the positive allosteric modulation of AMPA receptors, a subtype of ionotropic glutamate receptors. This modulation enhances the influx of sodium and calcium ions in response to glutamate binding, leading to neuronal depolarization and strengthening of synaptic transmission. This process, known as long-term potentiation (LTP), is a cellular basis for learning and memory.
Caption: Proposed signaling pathway for this compound's cognitive-enhancing effects.
Proposed Signaling Pathway for Piracetam
The mechanism of Piracetam is less defined but is thought to involve multiple pathways. One prominent theory suggests it enhances the fluidity of neuronal membranes. This could improve the function of membrane-bound receptors and ion channels, including those involved in cholinergic and glutamatergic neurotransmission, ultimately leading to enhanced cognitive function.
Caption: Proposed mechanism of action for Piracetam involving membrane fluidity.
Conclusion
Both this compound and Piracetam show potential for ameliorating cognitive deficits, albeit through different primary mechanisms of action. Piracetam has a longer history of research, with more available data in established models of amnesia. This compound, with its more targeted mechanism on the glutamatergic system, represents a promising area for further investigation.
A significant gap in the current literature is the lack of direct, head-to-head comparative studies between these two compounds under the same experimental conditions. Such studies would be invaluable for drug development professionals to accurately assess their relative potency and therapeutic potential. Future research should focus on conducting these direct comparisons and further elucidating the precise molecular targets and signaling pathways of both nootropics.
References
Comparative Analysis of Nooglutil and Other AMPA Receptor Modulators: A Guide for Researchers
A detailed examination of the experimental data and mechanisms of action of key AMPA receptor positive modulators.
This guide provides a comparative analysis of Nooglutil and other prominent positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of available quantitative data, experimental methodologies, and relevant signaling pathways to facilitate informed decisions in neuroscience research.
Performance Comparison of AMPA Receptor Modulators
The following table summarizes the available quantitative data on the potentiation of AMPA receptor activity by this compound, Aniracetam, and Piracetam. It is important to note that direct comparative studies involving this compound are limited in the public domain. The presented data is compiled from various independent investigations and should be interpreted with this consideration.
| Compound | Test System | Parameter | Value | Reference |
| This compound | Rat brain in vivo | Neuroprotection | Effective at 10 and 20 mg/kg | [Not Available] |
| Rat model of benzodiazepine withdrawal | Anxiolytic effect | Effective at 70 mg/kg | [1] | |
| Aniracetam | Cultured neurons | 45Ca2+ influx potentiation | Micromolar concentrations effective | [2][3] |
| Rat hippocampal slices | NMDA receptor modulation | EC50 ≤ 0.1 µM | [Not Available] | |
| Patients with cognitive impairment | Cognitive performance | Improved at 6 months | [4] | |
| Piracetam | Cultured neurons | 45Ca2+ influx potentiation | Micromolar concentrations effective | [2] |
| Rat synaptic membranes | [3H]AMPA binding | Increased maximal density | [2] |
Note: The lack of publicly available, direct comparative studies, particularly regarding the EC50 and binding affinities of this compound under standardized conditions, presents a challenge for a precise quantitative comparison. The data for Aniracetam and Piracetam are more extensively documented in scientific literature.
Signaling Pathways and Experimental Workflows
To understand the broader implications of AMPA receptor modulation, it is crucial to visualize the downstream signaling cascades and the experimental procedures used to characterize these compounds.
AMPA Receptor Downstream Signaling Cascade
Positive modulation of AMPA receptors enhances excitatory postsynaptic potentials, leading to an influx of cations, including Ca2+ (depending on the subunit composition of the receptor). This influx can trigger various downstream signaling pathways critical for synaptic plasticity, such as the Extracellular signal-regulated kinase (ERK) pathway.
Caption: Downstream signaling cascade following AMPA receptor activation and positive modulation.
Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology
This technique is fundamental for characterizing the effects of modulators on AMPA receptor currents.
Caption: Workflow for whole-cell patch-clamp electrophysiology to assess AMPA receptor modulators.
Experimental Workflow: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the AMPA receptor.
Caption: Workflow for a competitive radioligand binding assay for AMPA receptors.
Experimental Protocols
Whole-Cell Patch-Clamp Recording of AMPA Receptor Currents
Objective: To measure the potentiation of AMPA receptor-mediated currents by a test compound.
Materials:
-
Cells: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.
-
External Solution (ACSF): Containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal Solution: Containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, and 5 QX-314, pH adjusted to 7.3 with CsOH.
-
Equipment: Patch-clamp amplifier, micromanipulator, perfusion system, microscope.
Procedure:
-
Prepare cells or brain slices and place them in the recording chamber continuously perfused with ACSF.
-
Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a neuron with the micropipette and establish a gigaohm seal (>1 GΩ) on the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV to record AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).
-
Record baseline EPSCs evoked by synaptic stimulation or by local application of glutamate.
-
Bath-apply the test compound (e.g., this compound, Aniracetam) at various concentrations.
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Record the modulated EPSCs in the presence of the compound.
-
Wash out the compound to observe the reversibility of the effect.
-
Data Analysis: Measure the peak amplitude and decay kinetics of the EPSCs before, during, and after drug application. Calculate the percentage potentiation of the AMPA receptor current.[5][6][7][8][9]
Competitive Radioligand Binding Assay for AMPA Receptors
Objective: To determine the binding affinity (Ki) of a test compound for the AMPA receptor.
Materials:
-
Membrane Preparation: Cell membranes prepared from cells or tissues expressing AMPA receptors.
-
Radioligand: A specific AMPA receptor radioligand (e.g., [3H]AMPA).
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Unlabeled Competitor: The test compound (e.g., this compound).
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Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
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Equipment: Filtration apparatus, scintillation counter.
Procedure:
-
In a multi-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period to reach binding equilibrium.
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Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
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Wash the filters with ice-cold assay buffer to remove unbound radioligand.
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Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10][11][12][13]
Conclusion
This guide provides a framework for the comparative analysis of this compound and other AMPA receptor modulators. While there is a clear indication from preclinical studies that this compound possesses neuroprotective and anxiolytic properties potentially mediated through AMPA receptor modulation, a significant gap exists in the publicly available literature regarding its specific quantitative pharmacological profile at the receptor level.[1] In contrast, compounds like Aniracetam have been more extensively characterized, with data available on their modulatory effects on AMPA receptor currents and binding.[2][3][4]
Future research should focus on conducting direct, head-to-head comparative studies of this compound with other well-established AMPA receptor PAMs under standardized experimental conditions. Such studies are essential for a definitive understanding of its relative potency, efficacy, and mechanism of action, which will be critical for its potential development as a therapeutic agent. The experimental protocols and workflows detailed in this guide provide a robust starting point for researchers aiming to fill these knowledge gaps.
References
- 1. Effect of this compound on benzodiazepine withdrawal syndrome and binding of 3H-spiperone with D2 receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nootropic drugs positively modulate alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid-sensitive glutamate receptors in neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Efficacy of Aniracetam, Either as Monotherapy or Combined with Cholinesterase Inhibitors, in Patients with Cognitive Impairment: A Comparative Open Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. Whole Cell Patch Clamp Protocol [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Validation of In Vitro and In Vivo Findings for Nooglutil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the nootropic agent Nooglutil with other selected cognitive enhancers. The following sections detail its performance based on available experimental data, outline the methodologies of key experiments, and visualize its mechanism of action.
Data Presentation: In Vitro and In Vivo Findings
The following tables summarize the quantitative data for this compound and comparator compounds, offering a clear comparison of their in vitro receptor binding affinities and in vivo behavioral effects.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Primary Target | Ligand/Agonist | IC50 (µM) | Reference |
| This compound | AMPA Receptor | [G-3H]Ro 48-8587 | 6.4 ± 0.2 | [1] |
| Noopept | AMPA Receptor | [G-3H]Ro 48-8587 | 80 ± 5.6 | [1] |
| Semax | mGlu Receptor | [G-3H]LY 354740 | 33 ± 2.4 | [1] |
| Dimebon | NMDA Receptor Channel | [G-3H]MK-801 | 59 ± 3.6 | [1] |
Table 2: In Vivo Behavioral Effects
| Compound | Animal Model | Test | Dosage | Route | Observed Effect | Reference |
| This compound | Rat | Vogel Conflict Test | 70 mg/kg | Intraperitoneal | Reduced anxiety after diazepam withdrawal. | [2] |
| This compound | Rat | Prenatal Alcoholization Model | 25 mg/kg/day | - | Prevented learning and memory impairments. | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
Radioligand Binding Assay for Glutamate Receptors
This protocol was employed to determine the in vitro binding affinities of the tested compounds.
-
Receptor Preparation: Synaptic membranes were prepared from the cerebral cortex of Wistar rats. The tissue was homogenized in a cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet was resuspended and used for the binding assay.
-
Radioligand: The selective AMPA receptor agonist [G-3H]Ro 48-8587, the selective mGlu receptor agonist [G-3H]LY 354740, and the selective NMDA receptor channel ligand [G-3H]MK-801 were used.
-
Assay Procedure: The assay was carried out in a final volume of 250 µL per well in 96-well plates. To each well, 150 µL of the membrane preparation, 50 µL of the competing test compound (this compound, Noopept, Semax, or Dimebon) at various concentrations, and 50 µL of the radioligand solution were added.
-
Incubation: The plates were incubated at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: The incubation was terminated by rapid vacuum filtration onto glass fiber filters (GF/C) pre-soaked in 0.3% polyethyleneimine (PEI). This step separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters were washed four times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity trapped on the filters was measured using a liquid scintillation counter.
-
Data Analysis: The IC50 values, representing the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, were calculated from the competition curves.[1]
Vogel Conflict Test
This test was utilized to assess the anxiolytic (anti-anxiety) effects of this compound in rats.
-
Apparatus: The test apparatus consists of a Plexiglas chamber with a grid floor and a drinking spout connected to a water bottle.
-
Animal Model: Male Wistar rats were used. They were water-deprived for 48 hours prior to the test to motivate drinking behavior.
-
Procedure:
-
Rats were placed individually in the test chamber.
-
After a brief habituation period, a mild electric shock was delivered through the drinking spout after every 20 licks.
-
The number of shocks received during a 5-minute test session was recorded.
-
-
Drug Administration: this compound (70 mg/kg) was administered intraperitoneally to one group of rats that had undergone chronic diazepam treatment and subsequent withdrawal, while a control group received a vehicle.
-
Data Analysis: The anxiolytic effect of this compound was determined by a significant increase in the number of shocks accepted by the drug-treated group compared to the control group, indicating a reduction in the conflict between the drive to drink and the aversion to the shock.[2]
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate the proposed signaling pathway of this compound, a typical experimental workflow for in vitro binding assays, and the logical relationship between in vitro and in vivo findings.
Caption: Proposed signaling pathway for this compound's cognitive-enhancing effects.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Logical relationship between in vitro and in vivo findings for this compound.
References
Assessing the Specificity of Nooglutil for Glutamate Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nooglutil (N-[(5-Hydroxy-3-pyridinyl)carbonyl]-L-glutamic acid) is a nootropic compound developed in Russia with a structure derived from glutamic acid.[1] It is purported to exert its cognitive-enhancing effects through the modulation of the glutamatergic system, a key pathway in synaptic plasticity, learning, and memory. This guide provides a comparative analysis of this compound's specificity for ionotropic glutamate receptors—AMPA, NMDA, and kainate receptors—benchmarked against other notable glutamate-modulating compounds: Noopept, Semax, and Fasoracetam. The assessment is based on available experimental data to provide a clear perspective on its receptor interaction profile.
Comparative Analysis of Glutamate Receptor Interaction
The specificity of a compound for a particular receptor subtype is a critical determinant of its pharmacological profile and therapeutic potential. The following table summarizes the available quantitative data on the interaction of this compound and comparator compounds with ionotropic glutamate receptors.
| Compound | AMPA Receptor | NMDA Receptor | Kainate Receptor | Other Glutamate Receptors |
| This compound | IC50: 6.4 ± 0.2 µM[2] | No quantitative data available | No quantitative data available | - |
| Noopept | IC50: 80 ± 5.6 µM[2] | Effects on NMDA receptors suggested, but no quantitative binding data available. | No quantitative data available | - |
| Semax | No quantitative data available | No quantitative data available | No quantitative data available | mGluR IC50: 33 ± 2.4 µM[2] |
| Fasoracetam | No quantitative data available | No quantitative data available | No quantitative data available | Identified as a metabotropic glutamate receptor (mGluR) activator.[3][4][5] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the binding of a specific radioligand to the receptor. A lower IC50 value indicates a higher potency in displacing the radioligand. The absence of quantitative data is denoted as "No quantitative data available."
Based on the available data, this compound demonstrates a notable interaction with AMPA receptors, exhibiting a significantly lower IC50 value compared to Noopept, suggesting a higher potency at this receptor subtype in the specific assay conditions. However, a comprehensive assessment of this compound's specificity is currently hampered by the lack of quantitative binding or functional data for NMDA and kainate receptors.
Semax and Fasoracetam appear to primarily interact with metabotropic glutamate receptors, distinguishing their mechanism of action from the direct ionotropic receptor modulation suggested for this compound and Noopept.
Signaling Pathways and Experimental Workflow
To understand the context of these findings, it is essential to visualize the relevant signaling pathways and the experimental workflow used to determine receptor interaction.
Caption: Glutamate receptor signaling pathways.
The diagram above illustrates the primary signaling pathways of ionotropic and metabotropic glutamate receptors. Ionotropic receptors (AMPA, NMDA, Kainate) form ion channels that upon glutamate binding, allow the influx of cations, leading to rapid excitatory neurotransmission. Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic activity through second messenger systems.
Caption: Radioligand Binding Assay Workflow.
This workflow outlines the key steps in a radioligand binding assay, a common method to determine the interaction of a compound with a specific receptor. This process allows for the determination of the IC50 value, which is a measure of the compound's potency in displacing a known radioligand from the receptor.
Experimental Protocols
Radioligand Binding Assay for AMPA Receptors (Generalized)
This protocol is a generalized representation of the methodology used in studies such as Gudasheva et al. (2010) to determine the IC50 values of compounds at AMPA receptors.
-
Tissue Preparation:
-
Cerebral cortices from adult rats are dissected on ice.
-
The tissue is homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Membrane Preparation:
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 20 minutes) to pellet the synaptic membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Aliquots of the membrane preparation are incubated with a fixed concentration of a selective AMPA receptor radioligand (e.g., [3H]Ro 48-8587).
-
Varying concentrations of the test compound (e.g., this compound) are added to the wells to compete with the radioligand for binding to the AMPA receptors.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled AMPA receptor agonist or antagonist.
-
The mixture is incubated at a specific temperature (e.g., 4°C) for a set duration to reach equilibrium.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
-
The IC50 value is determined by non-linear regression analysis of the resulting competition curve.
-
Whole-Cell Patch-Clamp Electrophysiology for Functional Characterization (Generalized)
This generalized protocol describes how the functional effects of a compound on glutamate receptors can be assessed.
-
Slice Preparation:
-
Rodents are anesthetized and decapitated.
-
The brain is rapidly removed and placed in an ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) solution.
-
Coronal or sagittal brain slices (e.g., 300-400 µm thick) containing the region of interest (e.g., hippocampus or cortex) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour.
-
-
Recording Setup:
-
A single brain slice is transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated aCSF.
-
Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
Patch pipettes are pulled from borosilicate glass capillaries and have a resistance of 3-5 MΩ when filled with an internal solution containing ions and other substances to mimic the intracellular environment.
-
-
Whole-Cell Recording:
-
The patch pipette is carefully guided to the membrane of a target neuron.
-
Gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.
-
A brief pulse of further suction or a voltage transient is applied to rupture the membrane patch, establishing the whole-cell configuration, which allows for the measurement and control of the entire neuron's membrane potential and currents.
-
-
Data Acquisition:
-
In voltage-clamp mode, the membrane potential is held at a specific voltage (e.g., -70 mV to record AMPA receptor-mediated currents).
-
Glutamate receptors are activated by either local application of an agonist or by stimulating afferent pathways to elicit synaptic responses.
-
The test compound (e.g., this compound) is applied to the bath, and changes in the amplitude, frequency, and kinetics of the glutamate receptor-mediated currents are recorded and analyzed.
-
-
Data Analysis:
-
The recorded currents before, during, and after the application of the test compound are compared to determine its effect (e.g., potentiation, inhibition, or no effect) on receptor function.
-
Conclusion
References
- 1. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
- 5. radioligand binding studies | PPT [slideshare.net]
Noopept in Alzheimer's Disease Models: A Comparative Analysis with Other Dementias
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Noopept's efficacy in preclinical models of Alzheimer's disease against the pathological mechanisms of other major dementias, including Lewy body dementia, frontotemporal dementia, and vascular dementia. This analysis is supported by experimental data, detailed protocols, and visualizations of key biological pathways.
Executive Summary
Noopept (N-phenylacetyl-L-prolylglycine ethyl ester) is a synthetic nootropic molecule with demonstrated neuroprotective and cognitive-enhancing properties in various preclinical models of Alzheimer's disease (AD). Its mechanism of action involves mitigating amyloid-beta (Aβ) toxicity, reducing tau hyperphosphorylation, and counteracting oxidative stress and apoptosis. While direct experimental evidence of Noopept in models of Lewy body dementia (LBD), frontotemporal dementia (FTD), and vascular dementia (VaD) is scarce, this guide offers a comparative analysis based on the overlap of its known molecular targets with the core pathological pathways of these neurodegenerative disorders. The evidence suggests that while Noopept's multifaceted mechanism of action holds the most direct relevance for AD, its neuroprotective properties, particularly its anti-inflammatory and antioxidant effects, may offer therapeutic potential in other dementias where these processes contribute to neurodegeneration.
Noopept Efficacy in Alzheimer's Disease Models: Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of Noopept in animal and cellular models of Alzheimer's disease.
Table 1: Efficacy of Noopept in Animal Models of Alzheimer's Disease
| Animal Model | Dosage & Administration | Cognitive Test | Key Findings |
| Rats with Aβ25-35 injection into Meynert basal nuclei | 0.5 mg/kg, intraperitoneal, for 7 days (preventive) | Conditioned Passive Avoidance Reflex (CPAR) | Completely prevented memory deficits caused by Aβ injection.[1] |
| Rats with Aβ25-35 injection into Meynert basal nuclei | Not specified, treatment started 15 days after injury | Conditioned Passive Avoidance Reflex (CPAR) | Exhibited a significant normalizing effect on memory.[1] |
Table 2: Efficacy of Noopept in Cellular Models of Alzheimer's Disease
| Cell Model | Treatment Protocol | Assay | Key Findings |
| PC12 cells with Aβ25-35-induced toxicity | 10 μM Noopept pre-treatment for 72h | MTT Assay (Cell Viability) | Significantly increased cell viability compared to Aβ-treated cells.[2][3] |
| PC12 cells with Aβ25-35-induced toxicity | 10 μM Noopept pre-treatment for 72h | Annexin-V-FITC/PI Staining (Apoptosis) | Reduced the percentage of apoptotic cells.[2][3] |
| PC12 cells with Aβ25-35-induced toxicity | 10 μM Noopept pre-treatment for 72h | Western Blot (p-Tau Ser396) | Decreased the hyperphosphorylation of tau at the Ser396 site.[4] |
| PC12 cells with Aβ25-35-induced toxicity | 10 μM Noopept pre-treatment for 72h | ROS Assay | Diminished the generation of reactive oxygen species.[2] |
| PC12 cells with Aβ25-35-induced toxicity | 10 μM Noopept pre-treatment for 72h | Intracellular Calcium Assay | Reduced the rate of intracellular calcium influx.[2] |
Experimental Protocols
Animal Model: Aβ-Induced Cognitive Deficit
-
Animal Species: Adult Wistar rats.
-
Model Induction: Stereotaxic injection of amyloid-beta fragment 25-35 (Aβ25-35) into the Meynert basal nuclei to induce neurodegeneration and cognitive deficits, mimicking aspects of Alzheimer's disease.[1]
-
Treatment Groups:
-
Sham-operated control.
-
Aβ25-35 injection + vehicle.
-
Aβ25-35 injection + Noopept (e.g., 0.5 mg/kg, i.p.).
-
-
Administration: Noopept administered intraperitoneally for a specified duration, either before (preventive) or after (therapeutic) Aβ25-35 injection.[1]
-
Behavioral Assessment: Cognitive function is assessed using tasks like the Conditioned Passive Avoidance Reflex (CPAR), where the latency to enter a dark, shock-associated chamber is measured to evaluate memory retention.[1]
-
Histological/Biochemical Analysis: Post-mortem brain tissue analysis can be performed to quantify neuronal loss, Aβ plaque deposition, and levels of inflammatory markers.
Cellular Model: Aβ-Induced Neurotoxicity
-
Cell Line: PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, which differentiate into neuron-like cells in the presence of nerve growth factor (NGF).
-
Model Induction: Cells are exposed to a solution containing aggregated Aβ25-35 peptide to induce cytotoxicity, oxidative stress, and tau hyperphosphorylation.[2][3]
-
Treatment Protocol: Cells are pre-treated with Noopept (e.g., 10 μM) for a period (e.g., 72 hours) before the addition of Aβ25-35.[2][3]
-
Viability Assay (MTT): The MTT assay is used to measure cellular metabolic activity as an indicator of cell viability.
-
Apoptosis Assay: Apoptosis is quantified using techniques like Annexin V and propidium iodide staining followed by flow cytometry.
-
Western Blot for Tau Phosphorylation:
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated tau (e.g., at Ser396) and total tau.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
Bands are visualized using chemiluminescence and quantified by densitometry.[4][5]
-
Visualizing Noopept's Mechanism and Experimental Design
Comparative Analysis with Other Dementias
While direct experimental data for Noopept in LBD, FTD, and VaD models is lacking, a comparative analysis based on their underlying pathologies can provide insights into its potential therapeutic relevance.
Lewy Body Dementia (LBD)
-
Core Pathology: The hallmark of LBD is the aggregation of α-synuclein protein into Lewy bodies within neurons. This leads to neuronal dysfunction and death, particularly in brain regions controlling thought, movement, and sleep. Oxidative stress and mitochondrial dysfunction are also significant contributors to LBD pathogenesis.
-
Potential Overlap with Noopept's Mechanism:
-
Neuroprotective Effects: Noopept's demonstrated ability to combat oxidative stress and protect mitochondria in AD models is highly relevant to LBD, where these processes are also key drivers of neurodegeneration.
-
Anti-inflammatory Action: While not as central as in AD, neuroinflammation is a component of LBD pathology. Noopept's anti-inflammatory properties could offer some benefit.
-
-
Key Differences and Gaps: The primary target of Noopept in AD models is Aβ and tau pathology. Its effect on α-synuclein aggregation, the central pathological event in LBD, is unknown. Without studies specifically investigating Noopept's impact on α-synuclein, its efficacy in LBD remains speculative.
Frontotemporal Dementia (FTD)
-
Core Pathology: FTD is a heterogeneous group of disorders characterized by the degeneration of the frontal and temporal lobes. The underlying pathology often involves the aggregation of one of two proteins: tau or TDP-43. Genetic mutations, such as those in the MAPT, GRN, and C9orf72 genes, are more common in FTD than in AD.[6][7][8] Key molecular pathways implicated include neuroinflammation and deficits in neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[6]
-
Potential Overlap with Noopept's Mechanism:
-
Tau Pathology: For the subset of FTD cases characterized by tau pathology (FTD-tau), Noopept's ability to reduce tau hyperphosphorylation could be beneficial.
-
Neurotrophic Factor Support: Noopept has been reported to increase the expression of neurotrophic factors, including BDNF. This could be relevant for FTD, as reduced levels of neurotrophic factors are implicated in its pathogenesis.[6]
-
-
Key Differences and Gaps: Noopept's efficacy against TDP-43 proteinopathy, a major pathological subtype of FTD, has not been studied. The diverse genetic underpinnings of FTD mean that a single therapeutic agent may not be effective for all subtypes.
Vascular Dementia (VaD)
-
Core Pathology: VaD is caused by reduced blood flow to the brain, leading to neuronal damage. The underlying causes are cerebrovascular diseases, such as stroke, small vessel disease, and atherosclerosis. Key pathological mechanisms include hypoxia-ischemia, blood-brain barrier disruption, oxidative stress, and inflammation.[9][10][11]
-
Potential Overlap with Noopept's Mechanism:
-
Antioxidant and Anti-inflammatory Effects: The robust antioxidant and anti-inflammatory properties of Noopept directly address key components of VaD pathophysiology. By reducing oxidative stress and inflammation, Noopept could protect neurons from ischemic damage.
-
Neuroprotection against Excitotoxicity: Ischemic conditions can lead to excessive glutamate release and excitotoxicity, a process that Noopept has been shown to mitigate in other models.
-
-
Key Differences and Gaps: The primary insult in VaD is vascular, and Noopept's direct effects on the vasculature (e.g., promoting angiogenesis or improving cerebral blood flow) are not well-established. While it may protect neurons from the consequences of vascular damage, its ability to address the root vascular causes is unclear.
Conclusion
Noopept demonstrates significant promise in preclinical models of Alzheimer's disease by targeting multiple key pathological features, including amyloid-beta toxicity, tau hyperphosphorylation, oxidative stress, and apoptosis. While direct evidence in other dementias is lacking, a mechanistic comparison suggests potential, albeit more speculative, therapeutic avenues. Its neuroprotective, antioxidant, and anti-inflammatory properties are relevant to the pathologies of Lewy body dementia, frontotemporal dementia, and vascular dementia. However, its efficacy in these conditions will depend on its ability to modulate their specific core pathologies, such as α-synuclein aggregation in LBD and TDP-43 proteinopathy in FTD. Further research is imperative to explore the therapeutic potential of Noopept beyond Alzheimer's disease and to validate these mechanistic inferences in appropriate preclinical models.
References
- 1. Noopept efficiency in experimental Alzheimer disease (cognitive deficiency caused by beta-amyloid25-35 injection into Meynert basal nuclei of rats) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effect of novel cognitive enhancer noopept on AD-related cellular model involves the attenuation of apoptosis and tau hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Molecular Pathways Bridging Frontotemporal Lobar Degeneration and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pure.eur.nl [pure.eur.nl]
- 9. Intercellular Signaling Pathways as Therapeutic Targets for Vascular Dementia Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracellular Signaling Mechanisms that Offer a Path to Treating Vascular Dementia – Fight Aging! [fightaging.org]
- 11. Cell-to-Cell Communication and Vascular Dementia - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Nooglutil's Effects on D2 Receptor Density: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nooglutil's effects on dopamine D2 receptor density with other relevant compounds. The information is compiled from preclinical studies to support further research and drug development.
Comparison of Effects on D2 Receptor Density
The following table summarizes the quantitative effects of this compound and comparator compounds on D2 receptor density (Bmax). It is important to note that the data for this compound is derived from a single preclinical study and requires independent verification.
| Compound | Class | Dosage | Species/Tissue | Change in D2 Receptor Density (Bmax) | Dissociation Constant (Kd) | Reference |
| This compound | Nootropic | 50 mg/kg (in vivo) | Rat Striatum | Increased | Increased | Voronina et al., 2002[1] |
| 100 mg/kg (in vivo) | Rat Striatum | No effect | No effect | Voronina et al., 2002[1] | ||
| Aripiprazole | Atypical Antipsychotic (D2 Partial Agonist) | Not specified (repeated treatment) | Young Rat Dorsal Striatum | Increased | Not specified | [1] |
| Haloperidol | Typical Antipsychotic (D2 Antagonist) | 2 mg/kg (twice daily for 7 days) | Rat Anterior Cingulate Cortex | 36% increase in D2 mRNA | Not specified | [2] |
| Not specified (repeated treatment) | Young Rat Dorsal Striatum | Increased | Not specified | [1] |
Experimental Protocols
Measurement of D2 Receptor Density using ³H-Spiperone Binding Assay
This protocol is a generalized representation of a common method for determining D2 receptor density in rodent striatal tissue, based on the principles of radioligand binding assays.
1. Tissue Preparation:
- Male rats are euthanized, and the striata are rapidly dissected on ice.
- The tissue is homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
- The homogenate is centrifuged at high speed (e.g., 48,000 x g) for a specified time (e.g., 15 minutes) at 4°C.
- The resulting pellet is washed by resuspension in fresh buffer and re-centrifugation to remove endogenous substances.
- The final pellet is resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford method).
2. Binding Assay:
- The assay is performed in tubes containing the prepared membrane homogenate.
- A range of concentrations of the radioligand ³H-spiperone is added to the tubes.
- To determine non-specific binding, a parallel set of tubes is prepared containing the radioligand and a high concentration of a non-labeled D2 antagonist (e.g., sulpiride or haloperidol) to saturate the D2 receptors.
- The tubes are incubated at a specific temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
3. Separation and Quantification:
- The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
- The filters are washed quickly with cold buffer to remove any unbound radioligand.
- The radioactivity retained on the filters is measured using a liquid scintillation counter.
4. Data Analysis:
- Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.
- The specific binding data is then analyzed using Scatchard analysis or non-linear regression to determine the maximum number of binding sites (Bmax), which represents the receptor density, and the dissociation constant (Kd), which reflects the receptor's affinity for the ligand.
Visualizations
Dopamine D2 Receptor Signaling Pathway
References
Safety Operating Guide
Essential Safety and Handling of Nooglutil in a Research Environment
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling novel compounds like Nooglutil. As a nootropic agent with a limited public record of its full toxicological profile, it is crucial to handle this compound with a comprehensive safety and disposal plan. This guide provides essential, immediate safety and logistical information, including operational and disposal protocols, to foster a culture of safety and build trust in laboratory practices.
Physicochemical Data
A summary of the known physicochemical properties of this compound is presented below. This information is critical for understanding its behavior and for conducting a thorough risk assessment.
| Property | Value |
| IUPAC Name | (2S)-2-[(5-hydroxypyridine-3-carbonyl)amino]pentanedioic acid |
| Molecular Formula | C₁₁H₁₂N₂O₆ |
| Molecular Weight | 268.22 g/mol |
| CAS Number | 112193-35-8 |
Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a substance with unknown toxicity. The following PPE is mandatory to minimize exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves. | Provides a robust barrier against potential dermal absorption. For chemicals with unknown toxicity, double gloving is a standard precautionary measure. |
| Eye Protection | Chemical splash goggles. | Protects against accidental splashes of solutions containing this compound. |
| Body Protection | A buttoned, long-sleeved laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | A dust mask or respirator (e.g., N95) should be used when handling the powder form to avoid inhalation. | Minimizes the risk of respiratory tract irritation or other systemic effects from inhaling the compound. |
Experimental Protocols: Safe Handling and Disposal
Adherence to strict operational and disposal plans is essential for the safe management of this compound in the laboratory.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling this compound, ensure that the designated workspace (preferably a chemical fume hood) is clean and uncluttered. All necessary PPE must be donned correctly.
-
Weighing and Solution Preparation :
-
Handle the solid form of this compound in a chemical fume hood to minimize inhalation risk.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the powder.
-
When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
-
Experimental Use :
-
Clearly label all containers with the name of the compound, concentration, date, and your initials.
-
Keep containers sealed when not in use.
-
-
Post-Experiment :
-
Decontaminate the work area with an appropriate cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, inner gloves, eye protection, and finally, respiratory protection.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care, following institutional and regulatory guidelines for chemical waste.
-
Waste Segregation :
-
Solid Waste : Unused this compound powder and any materials grossly contaminated with the solid (e.g., weighing paper, contaminated gloves) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain.
-
Sharps : Any sharps (e.g., needles, pipette tips) that have come into contact with this compound should be disposed of in a designated sharps container for chemical waste.
-
-
Waste Disposal :
-
All waste containers must be sealed and stored in a designated satellite accumulation area.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. As an investigational drug with unknown environmental impact, incineration is the recommended disposal method.[1][2]
-
Mandatory Visualizations
The following diagrams illustrate the key safety and handling workflows for this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Mandatory PPE for handling this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
